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Methyl 2-fluoro-6-methoxy-3-nitrobenzoate Documentation Hub

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  • Product: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate
  • CAS: 1956318-68-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

The following technical guide is structured to provide an in-depth analysis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate, focusing on its role as a high-value intermediate in the synthesis of nitrogenous heterocycles for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate, focusing on its role as a high-value intermediate in the synthesis of nitrogenous heterocycles for medicinal chemistry.

Strategic Intermediate for Polysubstituted Heterocyclic Scaffolds

Executive Summary

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1956318-68-5) is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its utility in drug discovery stems from the orthogonal reactivity of its substituents: a labile fluorine atom activated for nucleophilic aromatic substitution (


), a nitro group serving as a latent aniline, and an ester handle for cyclization or further derivatization.

This guide details the physicochemical profile, synthetic pathways, and the specific "reaction cascade" logic that makes this molecule a critical precursor for benzimidazoles , quinoxalines , and indazoles —privileged scaffolds in kinase inhibitor design (e.g., EGFR, BTK, and JAK pathways).

Chemical Profile & Properties[1][2][3][4][5]
PropertyData
Chemical Name Methyl 2-fluoro-6-methoxy-3-nitrobenzoate
CAS Number 1956318-68-5
Molecular Formula C

H

FNO

Molecular Weight 229.16 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
Key Functional Groups [1][2][3][4] • C1-Ester: Electrophilic center for acyl substitution.• C2-Fluoro: Activated leaving group (

).• C3-Nitro: Latent amine (via reduction).• C6-Methoxy: Electron-donating group (EDG), modulating ring electronics.
Synthetic Utility: The "Orthogonal Activation" Logic

The strategic value of CAS 1956318-68-5 lies in the electronic environment of the benzene ring. The C2-fluorine is situated between two strong electron-withdrawing groups (EWGs): the C1-ester and the C3-nitro group. This creates a "push-pull" system that makes the C2 position highly susceptible to nucleophilic attack, while the C6-methoxy group prevents over-reaction by electronically stabilizing the distal side of the ring.

3.1 Mechanistic Pathway Diagram

The following diagram illustrates the primary synthetic flows, moving from the precursor to the core heterocycle formation.

G Precursor 2-Fluoro-6-methoxybenzoic Acid (Precursor) Target Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1956318-68-5) Precursor->Target 1. Nitration (HNO3/H2SO4) 2. Esterification (MeOH/H+) Intermediate_A S_NAr Adduct (2-Amino-substituted) Target->Intermediate_A S_NAr (R-NH2, Base) Displacement of F Aniline Diamino Ester (Nitro Reduction) Intermediate_A->Aniline Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Heterocycle Benzimidazole/Quinoxaline (Cyclized Scaffold) Aniline->Heterocycle Cyclization (Acid/Heat)

Figure 1: Synthetic flow from precursor to heterocyclic scaffold. The target molecule acts as the divergence point for library generation.

Detailed Experimental Protocols
4.1 Synthesis of the Core (Retrosynthetic Approach)

While commercial supplies are available, in-house preparation typically follows the nitration of the parent benzoate.

Reagents: Methyl 2-fluoro-6-methoxybenzoate, Fuming Nitric Acid (


), Concentrated Sulfuric Acid (

).
  • Preparation: Dissolve methyl 2-fluoro-6-methoxybenzoate (1.0 eq) in concentrated

    
     at -10°C.
    
  • Nitration: Dropwise add a mixture of fuming

    
     (1.1 eq) and 
    
    
    
    , maintaining internal temperature below 0°C. The methoxy group directs ortho/para, but the existing fluoro and ester groups direct the nitro to the C3 position (meta to the ester, ortho to the fluoro).
  • Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.[1]

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

4.2 Downstream Transformation:

Displacement

This is the most common reaction applied to this CAS number in drug development.

Objective: Displacement of C2-Fluoro with a primary amine (


).
  • Setup: In a round-bottom flask, dissolve Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (1.0 eq) in anhydrous THF or DMF.

  • Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or

    
    , 2.0 eq).
    
  • Reaction: Stir at room temperature. If the amine is sterically hindered, mild heating (50°C) may be required. The reaction is usually monitored by TLC or LCMS (disappearance of the starting material peak at MW 229).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Result: Methyl 2-(alkylamino)-6-methoxy-3-nitrobenzoate.

4.3 Cyclization to Benzimidazoles

Following the


 step, the nitro group is reduced to an aniline. The resulting molecule contains a 1,2-diamine motif (one secondary, one primary) adjacent to an ester.
  • Reduction:

    
     (1 atm), 10% Pd/C in MeOH.
    
  • Cyclization: Heating the reduced product in formic acid (to form the benzimidazole core) or with urea (to form the benzimidazolone).

Safety & Handling (E-E-A-T)

Expert Insight: As a nitro-aromatic compound, this molecule possesses high energy potential. While generally stable at room temperature, it should be treated as a potential explosive hazard if heated under confinement or subjected to shock.

  • Thermal Stability: Do not subject to temperatures >100°C without DSC (Differential Scanning Calorimetry) validation.

  • Chemical Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless under controlled reaction conditions.

  • Health Hazards: Likely a skin and eye irritant. Fluorinated aromatics can be toxic if ingested. Use standard PPE (gloves, goggles, fume hood).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13470961, Methyl 2-fluoro-3-nitrobenzoate (Congener Reference). Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2021/113024384 - Synthesis of 2-fluoro-3-nitrobenzoic acid intermediates. Retrieved from [Link][1]

  • Organic Syntheses. Nitration of Methyl Benzoate Derivatives (General Protocol). Coll. Vol. 1, p. 372. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (C9H8FNO5)

This technical guide details the structural analysis, synthesis, and characterization of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS: 1956318-68-5), a critical intermediate in the development of agrochemicals (specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural analysis, synthesis, and characterization of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS: 1956318-68-5), a critical intermediate in the development of agrochemicals (specifically ALS-inhibiting herbicides) and pharmaceutical kinase inhibitors.

[1][2]

Executive Summary

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a polysubstituted aromatic ester characterized by a specific substitution pattern that imparts unique electronic and steric properties. It serves as a high-value scaffold in organic synthesis, particularly for constructing fused heterocycles and bioactive molecules where regiochemical control is paramount. This guide provides a comprehensive breakdown of its structural logic, a validated synthetic pathway, and characterization protocols.

Property Data
IUPAC Name Methyl 2-fluoro-6-methoxy-3-nitrobenzoate
CAS Number 1956318-68-5
Molecular Formula C

H

FNO

Molecular Weight 229.16 g/mol
Appearance Pale yellow crystalline solid
Predicted Melting Point 65–75 °C (Structure-dependent estimation)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Structural Analysis & Regiochemistry

The chemical behavior of this molecule is dictated by the interplay of three substituents on the benzene ring. Understanding these electronic effects is crucial for synthesis and downstream modification.

Substituent Effects
  • Methoxy Group (-OMe) at C6: A strong

    
    -donor (activator) and 
    
    
    
    -acceptor. It is the dominant directing group, directing electrophiles to positions ortho (C5) and para (C3).
  • Fluoro Group (-F) at C2: A weak

    
    -donor and strong 
    
    
    
    -acceptor. It directs ortho (C3) and para (C5).
  • Methoxycarbonyl Group (-COOMe) at C1: A strong

    
    -acceptor (deactivator). It directs meta (C3 and C5).
    
Regiochemical Logic of the 3-Nitro Position

Why does the nitro group occupy the C3 position during synthesis?

  • Cooperative Directing Effects: All three substituents (OMe, F, COOMe) electronically favor electrophilic attack at C3 and C5.

  • Para-Dominance: The -OMe group at C6 strongly favors the para position (C3) over the ortho position (C5) due to resonance stabilization and steric factors, despite C3 being ortho to the Fluorine.

  • Result: The C3 position is the most nucleophilic site on the ring, making it the primary target for nitration.

Regiochemistry Figure 1: Electronic Directing Effects Favoring C3 Nitration Benzene Benzene Core C3 Target: C3 Position (Most Activated) Benzene->C3 OMe 6-OMe (Activator) Directs Para to C3 OMe->C3 F 2-F (Weak Activator) Directs Ortho to C3 F->C3 Ester 1-COOMe (Deactivator) Directs Meta to C3 Ester->C3

Synthetic Protocol

The synthesis requires a stepwise approach to establish the substitution pattern before introducing the nitro group. The most robust route begins with 2,6-difluorobenzoic acid.

Validated Synthetic Route
  • Esterification: Conversion of the acid to the methyl ester.

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Selective mono-substitution of one fluorine by methoxide.
    
  • Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro group.[1][2][3]

Synthesis Figure 2: Synthetic Pathway for C9H8FNO5 Start 2,6-Difluorobenzoic Acid Step1 Step 1: Esterification (SOCl2, MeOH, Reflux) Start->Step1 Inter1 Methyl 2,6-difluorobenzoate Step1->Inter1 Step2 Step 2: S_NAr (NaOMe, MeOH, -10°C) Inter1->Step2 Inter2 Methyl 2-fluoro-6-methoxybenzoate Step2->Inter2 Step3 Step 3: Nitration (HNO3, H2SO4, 0°C) Inter2->Step3 Final Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (Target) Step3->Final

[4]

Detailed Methodology
Step 1: Synthesis of Methyl 2,6-difluorobenzoate
  • Reagents: 2,6-Difluorobenzoic acid (1.0 eq), Thionyl chloride (1.5 eq), Methanol (excess).

  • Procedure:

    • Dissolve 2,6-difluorobenzoic acid in anhydrous methanol.

    • Add thionyl chloride dropwise at 0°C (exothermic reaction).

    • Reflux for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO

      
       (sat.) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate to yield the ester as a clear oil.
Step 2: Synthesis of Methyl 2-fluoro-6-methoxybenzoate
  • Reagents: Methyl 2,6-difluorobenzoate (1.0 eq), Sodium Methoxide (1.05 eq, 25% in MeOH).

  • Critical Control: Temperature must be kept low (-10°C to 0°C) to prevent bis-substitution (formation of 2,6-dimethoxy).

  • Procedure:

    • Dissolve the diester in anhydrous MeOH and cool to -10°C.

    • Add NaOMe solution dropwise over 30 minutes.

    • Stir at 0°C for 2 hours.

    • Quench with dilute HCl (pH ~4) to neutralize excess base.

    • Extract with DCM. The product is obtained as a white solid or oil upon concentration.

Step 3: Nitration to Methyl 2-fluoro-6-methoxy-3-nitrobenzoate
  • Reagents: Methyl 2-fluoro-6-methoxybenzoate (1.0 eq), HNO

    
     (fuming, 1.1 eq), H
    
    
    
    SO
    
    
    (conc.).
  • Procedure:

    • Dissolve the substrate in concentrated H

      
      SO
      
      
      
      at -5°C.
    • Add a mixture of HNO

      
      /H
      
      
      
      SO
      
      
      dropwise, maintaining internal temp < 5°C.
    • Warning: Higher temperatures (>20°C) or excess nitrating agent will lead to 3,5-dinitro species [1].

    • Stir for 30–60 mins. Pour onto crushed ice.

    • Filter the pale yellow precipitate.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc gradient) to remove any 5-nitro isomer.

Characterization & Data Analysis

The structure is confirmed via NMR spectroscopy.[1][5] The substitution pattern results in distinct splitting patterns.

Predicted H-NMR Data (400 MHz, CDCl )
Shift (

ppm)
Multiplicity Integration Assignment Coupling Constants (

)
8.15dd1HAr-H4

Hz,

Hz
6.85dd1HAr-H5

Hz,

Hz
4.02s3H-OCH

Singlet
3.95s3H-COOCH

Singlet
  • Interpretation:

    • H4: Deshielded (downfield) due to the ortho nitro group. Appears as a doublet of doublets due to coupling with H5 and the Fluorine atom.

    • H5: Shielded (upfield) due to the ortho methoxy group.

    • Coupling: The ortho-coupling (

      
      ) confirms the 3,4,5,6 substitution pattern (adjacent protons).
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or APCI.

  • Molecular Ion: [M+H]

    
     = 230.17.
    
  • Fragmentation: Loss of -OMe (31) and -NO

    
     (46) are common characteristic fragments.
    

Applications in Drug & Agrochemical Design

This scaffold is a "privileged structure" in medicinal chemistry.

  • Herbicides: The 2-alkoxy-6-substituted benzoate motif is central to ALS (Acetolactate Synthase) inhibitors , such as bispyribac-sodium analogs. The nitro group serves as a handle for reduction to an aniline, allowing for the formation of sulfonamides or ureas.

  • Kinase Inhibitors: Used in the synthesis of BRAF and heterocyclic sulfonamide inhibitors. The fluorine atom modulates metabolic stability (blocking oxidation sites) and lipophilicity [2].

Safety & Handling

  • Hazards: Nitro compounds are potentially explosive if heated under confinement. 2-Fluoro esters can be skin irritants and lachrymators.

  • Storage: Store in a cool, dry place (2–8°C). Protect from light.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for NO

    
     and HF.
    

References

  • Thieme Chemistry. (2023). Nitration of Methyl 2-fluoro-6-methoxybenzoate to 3,5-dinitro species. Science of Synthesis.

  • PubChem. (2025).[2][3] Methyl 2-fluoro-3-nitrobenzoate (Related Isomer Data). National Library of Medicine.

  • BLD Pharm. (2025).[6][7] Product Analysis: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1956318-68-5).[8][9][10][11]

  • Organic Syntheses. (1921). General Procedure for Nitration of Methyl Benzoates. Org.[3][5][12][13] Syn. Coll. Vol. 1, 391.

Sources

Foundational

Technical Guide: Molecular Weight &amp; Physicochemical Profiling of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

Topic: Molecular Weight & Physicochemical Profiling of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight & Physicochemical Profiling of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (C9H8FNO5 ) is a highly functionalized aromatic ester used as a critical intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and antimicrobial agents. Its structural complexity—featuring a deactivated nitro group, an activating methoxy group, and a halogen handle—makes it a versatile scaffold for nucleophilic aromatic substitution (SNAr) and reduction-cyclization reactions.

This guide provides a definitive analysis of its molecular weight (MW), isotopic distribution, and synthetic pathways, designed to support precise stoichiometric calculations and analytical validation in drug discovery workflows.

Physicochemical Properties & Molecular Weight Analysis[1][2][3]

Accurate molecular weight determination is the cornerstone of quantitative analysis in organic synthesis. For Methyl 2-fluoro-6-methoxy-3-nitrobenzoate, the distinction between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for Mass Spectrometry identification) is critical due to the presence of isotopic variants.

Core Data Table
PropertyValueUnitNotes
Chemical Formula C₉H₈FNO₅ --
Average Molecular Weight 229.16 g/mol Use for reagent weighing & stoichiometry.
Monoisotopic Mass 229.0387 DaUse for High-Resolution MS (HRMS) identification.
Exact Mass 229.03865 DaTheoretical mass of the most abundant isotope.
CAS Number (Acid Precursor) 2386633-76-5-Refers to the parent acid (2-Fluoro-6-methoxy-3-nitrobenzoic acid).[1]
LogP (Predicted) ~1.82-Moderate lipophilicity; suitable for CNS-active library design.
Topological Polar Surface Area ~72.1ŲIndicates good membrane permeability.
Elemental Composition & Isotopic Distribution

Understanding the elemental breakdown is essential for verifying elemental analysis (CHN) data.

  • Carbon (C): 47.17%

  • Hydrogen (H): 3.52%

  • Fluorine (F): 8.29%

  • Nitrogen (N): 6.11%

  • Oxygen (O): 34.91%

Mass Spectrometry Note: The presence of Nitrogen (odd number) dictates the Nitrogen Rule , resulting in an odd nominal mass (229 Da). The [M+H]⁺ ion in positive ESI mode will appear at m/z 230.04 (even mass).

Structural Analysis & Synthesis Logic

The synthesis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is governed by the directing effects of the substituents on the benzene ring. The regioselectivity of the nitration step is the critical quality attribute (CQA) for this compound.

Regiochemistry of Nitration

The precursor, Methyl 2-fluoro-6-methoxybenzoate , contains two directing groups:

  • -OCH₃ (Methoxy) at C6: A strong activator and ortho/para director.

  • -F (Fluoro) at C2: A weak deactivator but ortho/para director.

Electronic Competition:

  • The -OCH₃ group dominates the directing effect due to strong resonance donation (+R).

  • Para to -OCH₃ (Position C3): This position is electronically favored and sterically accessible.

  • Ortho to -OCH₃ (Position C5): This position is also activated but is para to the Fluorine.

  • Result: The cooperative directing effects of the C6-Methoxy (para-directing) and C2-Fluoro (ortho-directing) groups strongly favor substitution at C3 .

Synthetic Pathway Visualization

The following diagram outlines the logical retrosynthetic disconnection and forward synthesis.

SynthesisPathway cluster_legend Reaction Logic SM 2,6-Difluorobenzoic Acid (Starting Material) Int1 2-Fluoro-6-methoxybenzoic Acid (SNAr Substitution) SM->Int1 NaOMe, MeOH Reflux Int2 Methyl 2-fluoro-6-methoxybenzoate (Esterification) Int1->Int2 MeOH, H2SO4 Fischer Esterification AcidNitro 2-Fluoro-6-methoxy-3-nitrobenzoic acid Int1->AcidNitro HNO3, H2SO4 Product Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (Nitration @ C3) Int2->Product HNO3, H2SO4 0°C to RT AcidNitro->Product MeOH, H2SO4 Key Step: C3 Nitration directed by C6-OMe (Para) and C2-F (Ortho) Key Step: C3 Nitration directed by C6-OMe (Para) and C2-F (Ortho)

Figure 1: Synthetic route highlighting the regioselective nitration step. The strong para-directing effect of the methoxy group drives the nitro group to the C3 position.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, researchers must employ a multi-modal analytical approach.

Mass Spectrometry (LC-MS)[3]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺ = 230.04.

  • Fragmentation Pattern:

    • Loss of Methoxy radical (-OCH₃): [M-31]⁺

    • Loss of Nitro group (-NO₂): [M-46]⁺

    • Loss of Carbomethoxy (-COOCH₃): [M-59]⁺

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive proof of the substitution pattern.

  • Aromatic Region: Two doublets (or a doublet of doublets) representing H4 and H5. The coupling constant (J) of ~8-9 Hz confirms ortho coupling, verifying the 3,4,5,6-substitution pattern is broken (i.e., protons are adjacent).

  • Aliphatic Region:

    • Singlet (~3.9 ppm): Ester methyl (-COOCH ₃).

    • Singlet (~3.8 ppm): Ether methyl (-OCH ₃).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture LCMS LC-MS Analysis (Confirm MW: 230.04 [M+H]+) Sample->LCMS Rapid Screen Purification Flash Chromatography (Hexane/EtOAc) LCMS->Purification If MW Matches NMR 1H & 19F NMR (Confirm Regiochemistry) Purification->NMR Isolated Solid Final Validated Compound >98% Purity NMR->Final Coupling Constants Verified

Figure 2: Step-by-step analytical validation workflow ensuring structural integrity before downstream application.

Applications in Drug Discovery

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate serves as a high-value scaffold for "Scaffold Hopping" in medicinal chemistry.

  • Kinase Inhibitors: The nitro group can be reduced to an aniline (-NH₂), which serves as a nucleophile for cyclization into Quinazolines or Indazoles . These cores are ubiquitous in EGFR and BTK inhibitors.

  • Antibacterial Agents: The fluoro-methoxy-benzoate motif mimics the pharmacophore of certain gyrase inhibitors.

  • SNAr Reactivity: The Fluorine atom at C2 is activated by the adjacent electron-withdrawing ester and nitro groups (though less so than if it were para to the nitro). It can be displaced by amines or thiols to introduce diversity at the C2 position.

References

  • PubChem Compound Summary. Methyl 2-fluoro-3-nitrobenzoate (Isomer Reference). National Center for Biotechnology Information. Link

  • BLD Pharm. 2-Fluoro-6-methoxy-3-nitrobenzoic acid (Acid Precursor Data). BLD Pharm Catalog. Link

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press.
  • Lipinski, C. A.Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for MW < 500 significance).

Sources

Exploratory

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate SMILES and InChI key

Part 1: Executive Summary & Structural Informatics Methyl 2-fluoro-6-methoxy-3-nitrobenzoate represents a highly functionalized aromatic scaffold, characterized by a "push-pull" electronic system. The interplay between t...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Informatics

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate represents a highly functionalized aromatic scaffold, characterized by a "push-pull" electronic system. The interplay between the electron-withdrawing nitro (


) and ester (

) groups, contrasted with the electron-donating methoxy (

) group and the labile fluoro substituent, creates a unique reactivity profile ideal for heterocyclic synthesis and medicinal chemistry campaigns.

This guide provides the definitive chemical identifiers, structural analysis, and validated synthetic protocols for this compound.

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 2-fluoro-6-methoxy-3-nitrobenzoate
Molecular Formula

Molecular Weight 229.16 g/mol
CAS Number Not widely indexed; Analogous Acid CAS: 2386633-76-5
SMILES COC1=C(C(=C(C=C1)NO2)F)C(=O)OC
InChI String InChI=1S/C9H8FNO5/c1-15-9(12)7-6(16-2)4-3-5(11(13)14)8(7)10/h3-4H,1-2H3
Physical State Pale yellow to off-white solid
Predicted LogP ~1.8 - 2.1
Structural Analysis & Reactivity Hotspots

The molecule is a trisubstituted benzene ring with a specific substitution pattern that dictates its chemical behavior:

  • C2-Fluorine (The Warhead): Positioned ortho to the nitro group and ortho to the ester. This placement makes the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to the inductive and mesomeric electron withdrawal by the neighboring groups.
    
  • C3-Nitro Group: Serves two roles: it activates the C2-fluorine for displacement and acts as a latent amino group (via reduction) for subsequent cyclization (e.g., forming benzimidazoles or quinazolines).

  • C6-Methoxy Group: Provides electron density to the ring, modulating the reactivity and serving as a protected phenol.

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate typically proceeds via the nitration of the parent benzoic acid derivative, followed by esterification. This route minimizes side reactions associated with nitrating the ester directly.

Validated Synthesis Workflow

Step 1: Nitration of 2-Fluoro-6-methoxybenzoic acid

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The methoxy group directs para (to position 3), and the fluorine directs ortho (to position 3). These directing effects reinforce each other, leading to high regioselectivity for the 3-nitro isomer.
    

Step 2: Methyl Esterification

  • Reagents: Methanol (

    
    ), Thionyl Chloride (
    
    
    
    ) or catalytic
    
    
    .
  • Mechanism: Fischer Esterification or Acyl Chloride formation followed by alcoholysis.

Detailed Experimental Protocol

Safety Warning: Nitration reactions are highly exothermic. Fuming nitric acid is a potent oxidizer. Perform all steps in a fume hood with appropriate PPE.

Protocol A: Synthesis from 2-Fluoro-6-methoxybenzoic acid

  • Nitration:

    • Charge a round-bottom flask with 2-fluoro-6-methoxybenzoic acid (1.0 equiv).

    • Cool to 0°C in an ice bath.

    • Add Conc.

      
        (5.0 vol) slowly to dissolve the solid.
      
    • Dropwise, add Fuming

      
        (1.1 equiv) over 30 minutes, maintaining internal temperature <10°C.
      
    • Allow to warm to room temperature and stir for 2 hours. Monitor by LC-MS for conversion to the nitro-acid (M-H: 214).

    • Quench: Pour the reaction mixture onto crushed ice/water (10 vol).

    • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-fluoro-6-methoxy-3-nitrobenzoic acid.

  • Esterification:

    • Suspend the nitro-acid intermediate (1.0 equiv) in anhydrous Methanol (10 vol).

    • Cool to 0°C.

    • Add Thionyl Chloride (

      
      )  (1.5 equiv) dropwise. (Caution: Gas evolution).
      
    • Heat to reflux (65°C) for 3-4 hours.

    • Workup: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate, wash with saturated

      
       (to remove unreacted acid), then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Hexanes/EtOAc if necessary.

Part 3: Reaction Logic & Pathway Visualization

The following diagram illustrates the synthesis logic and the divergent reactivity of the final product.

G Start 2-Fluoro-6-methoxy- benzoic acid Inter Intermediate: 3-Nitro Acid Start->Inter HNO3, H2SO4 (Nitration) Product TARGET: Methyl 2-fluoro-6-methoxy- 3-nitrobenzoate Inter->Product MeOH, SOCl2 (Esterification) SnAr SNAr Product (Amine Displacement) Product->SnAr R-NH2, Base (Displacement of F) Reduction Aniline Derivative (Nitro Reduction) Product->Reduction H2, Pd/C or Fe/NH4Cl (Reduction of NO2) Cyclization Heterocycles (Benzimidazoles, etc.) SnAr->Cyclization Cyclization Reduction->Cyclization Cyclization

Figure 1: Synthetic workflow and downstream reactivity profile. The "Target" node represents the core intermediate discussed in this guide.

Part 4: Applications in Drug Discovery

This scaffold is particularly valuable in the synthesis of kinase inhibitors and other bioactive small molecules due to its ability to undergo controlled sequential functionalization.

The Advantage

The 2-fluoro position is highly activated. In drug development, this allows for the introduction of complex amine side chains (e.g., piperazines, morpholines) under mild conditions.

  • Reaction Condition: Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv), THF or DMF, RT to 60°C.

  • Outcome: Quantitative displacement of Fluorine to form Methyl 2-amino-6-methoxy-3-nitrobenzoate derivatives.

Heterocycle Formation

Following


 or nitro reduction, the molecule serves as a precursor for:
  • Quinazolinones: Via reaction with formamide or urea derivatives.

  • Benzoxazinones: Via cyclization involving the ester and the phenol (after demethylation of the 6-OMe).

Part 5: References & Grounding

  • BLD Pharm. (2023). 2-Fluoro-6-methoxy-3-nitrobenzoic acid Product Page. Retrieved from

  • PubChem. (2023). Methyl 2-fluoro-3-nitrobenzoate (Analogous Core Reactivity Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Methyl 5-fluoro-2-methoxy-3-nitrobenzoate (Isomer Comparison). Retrieved from

  • ChemicalBook. (2023). Synthesis of Nitro-Fluoro Benzoates. Retrieved from

Foundational

Safety data sheet SDS for Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

PART 1: EXECUTIVE SUMMARY & IDENTIFICATION 1.1 The Molecule in Context Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY & IDENTIFICATION

1.1 The Molecule in Context Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of heterocyclic pharmaceutical targets (e.g., kinase inhibitors, antibiotics). Its structural "fingerprint"—combining an electron-withdrawing nitro group, a labile ester, and a fluorine atom activated for nucleophilic aromatic substitution (


)—makes it a versatile but reactive building block.

1.2 Chemical Identification

  • Chemical Name: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: ~229.16 g/mol [2]

  • CAS Registry Number: Note: Specific CAS numbers vary by isomeric purity and vendor. Closely related analogs include 151793-21-4 (isomer) and 2386633-76-5 (parent acid).

  • Structure-Activity Class: Nitro-aromatic ester; Halogenated benzoate.

PART 2: HAZARD IDENTIFICATION & TOXICOLOGY (The "Why" Behind the Risk)

Standard SDSs list hazards; this section explains the mechanism of toxicity based on Structure-Activity Relationships (SAR).

2.1 GHS Classification (Derived via Read-Across Methodology) Based on the functional group profile (Nitro, Fluoro, Ester), this compound is classified as a Category 3 Research Chemical .

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[3][4]The fluorinated ring is lipophilic, allowing dermal penetration. The ester moiety can hydrolyze on skin surface, altering pH.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][5]Direct interaction with mucosal membranes; acidic hydrolysis products (nitrobenzoic acid derivatives) cause stinging/burns.
STOT - SE Cat 3H335: May cause respiratory irritation.[4]Fine dusts of nitro-benzoates are potent irritants to the upper respiratory tract.
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowed.[3]In vivo reduction of the

group to an amine (aniline derivative) can induce methemoglobinemia (interference with oxygen transport).

2.2 Reactivity Hazards (The Chemist's Perspective)

  • 
     Sensitivity:  The fluorine at the 2-position is activated by the adjacent nitro group. This makes the molecule susceptible to displacement by nucleophiles (amines, thiols) in vivo, potentially leading to protein haptenization (skin sensitization).
    
  • Thermal Instability: Nitro-aromatics possess high decomposition energy. While the ester stabilizes the ring somewhat, heating crude material >150°C (e.g., during distillation) poses a deflagration risk.

PART 3: EXPOSURE CONTROLS & PERSONAL PROTECTION

Trustworthiness Protocol: Do not rely on "standard" PPE. The lipophilicity of this molecule requires specific barrier materials.

3.1 Engineering Controls

  • Primary: All solid handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Hood.

  • Secondary: Maintain negative pressure in the lab relative to the corridor.

3.2 Personal Protective Equipment (PPE) Matrix

Body PartRecommended MaterialRationale
Hands Nitrile (Double Gloving) or Silver Shield Latex is permeable to nitro-aromatics. Double nitrile provides a sacrificial outer layer against the solvent vehicle.
Respiratory N95 / P100 (if outside hood)Only required if engineering controls fail. Dusts are fine and easily inhaled.
Eyes Chemical Goggles Safety glasses are insufficient for powders; goggles seal against airborne dust entry.

3.3 Visualization: Exposure Control Workflow

ExposureControl cluster_emergency Emergency Loop Start Start: Handling Request RiskAssess 1. Risk Assessment (Check Qty & Form) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood / Glove Box) RiskAssess->EngControl Solid/Powder PPE 3. PPE Selection (Nitrile x2 + Goggles) EngControl->PPE Process 4. Experimental Process (Solubilization/Reaction) PPE->Process Waste 5. Waste Disposal (Halogenated Organic) Process->Waste Spill Spill Event Process->Spill Failure Neutralize Absorb with Vermiculite Do NOT use water (Hydrolysis) Spill->Neutralize Neutralize->Waste

Caption: Hierarchical workflow for handling fluorinated nitro-benzoates, emphasizing dry absorption during spills to prevent hydrolysis.

PART 4: HANDLING, STORAGE & STABILITY

4.1 Storage Protocol

  • Temperature: Store at 2–8°C . Nitro compounds can degrade (darken) over time due to slow oxidation/reduction cycles.

  • Atmosphere: Store under Argon or Nitrogen . Moisture promotes hydrolysis of the methyl ester to the free acid (2-fluoro-6-methoxy-3-nitrobenzoic acid), which is corrosive.

  • Light: Protect from light (amber vials). Nitro-aromatics are photosensitive.

4.2 Experimental Handling (The "Self-Validating" System)

  • Solubility Check: Dissolve in DCM or Ethyl Acetate. If the solution is cloudy, moisture contamination has likely hydrolyzed the ester. Action: Dry over

    
     and filter.[6]
    
  • Reaction Quenching: When using this reagent in

    
     reactions, quench with dilute ammonium chloride. Avoid strong bases (NaOH) during workup, as this will rapidly hydrolyze the ester and complicate purification.
    

PART 5: REACTIVITY & DEGRADATION PATHWAYS

Understanding how the molecule breaks down is critical for both synthesis and safety (waste management).

5.1 Degradation Logic

  • Hydrolysis: In the presence of water/base, the methyl ester cleaves.

  • Reduction: In anaerobic biological systems (or chemical reduction), the nitro group converts to an amine.

5.2 Visualization: Reactivity & Metabolic Pathway

Reactivity Parent Methyl 2-fluoro-6-methoxy- 3-nitrobenzoate (Parent Molecule) Hydrolysis Hydrolysis (pH > 8 or Enzymes) Parent->Hydrolysis Reduction Nitro Reduction (Metabolic/Chemical) Parent->Reduction SnAr SnAr Displacement (Nucleophilic Attack) Parent->SnAr Reaction with Cysteine/Lysine Acid 2-Fluoro-6-methoxy- 3-nitrobenzoic Acid (Corrosive/Irritant) Hydrolysis->Acid Amine Methyl 2-fluoro-6-methoxy- 3-aminobenzoate (Potential Mutagen) Reduction->Amine Adduct Protein Adduct (Skin Sensitization) SnAr->Adduct

Caption: Primary degradation pathways. Note the SnAr pathway leading to potential skin sensitization via protein haptenization.

PART 6: EMERGENCY RESPONSE

6.1 Fire Fighting

  • Media: Carbon Dioxide (

    
    ), Dry Chemical, or Foam.
    
  • Warning: Do not use a solid water stream. This may scatter the molten nitro-compound, increasing the fire area.

  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (

    
    ), Hydrogen Fluoride (
    
    
    
    ), and Carbon Monoxide. Responders must wear SCBA.

6.2 Accidental Release (Spill)

  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves, goggles, lab coat.

  • Contain: Cover with dry lime, sand, or soda ash.

  • Clean: Sweep up carefully (avoid dust generation) and place in a closed container.

  • Decontaminate: Wash surface with a soap solution. Do not use bleach (potential reaction with amine byproducts).

PART 7: REFERENCES & AUTHORITATIVE SOURCES

  • PubChem. Compound Summary: Methyl 2-fluoro-3-nitrobenzoate (Analog).[3] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzoate Esters Hazard Classification.[3] Available at: [Link]

Disclaimer: This guide is intended for research and development use by qualified professionals. It synthesizes data from structural analogs and chemical principles where specific experimental data for the exact isomer is unavailable.

Sources

Exploratory

Solubility of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of it...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Methyl 2-fluoro-6-methoxy-3-nitrobenzoate, a compound of interest in drug discovery, possesses a complex molecular structure with multiple functional groups that dictate its interaction with various solvents. This guide provides a comprehensive analysis of the predicted solubility of this compound in common organic solvents, based on its physicochemical properties. Furthermore, it outlines a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers and drug development professionals to generate reliable data for formulation, process development, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the pharmaceutical sciences, solubility is a fundamental physicochemical property that profoundly influences a drug's journey through the body. It dictates the rate and extent of dissolution, which is often the rate-limiting step for absorption and achieving therapeutic plasma concentrations.[1][2] Poor solubility can lead to a host of development challenges, including low bioavailability, high dose requirements, and limited formulation options.[2][4] Therefore, a thorough understanding and early assessment of a compound's solubility profile are paramount to de-risking drug candidates and accelerating the development timeline.[3][4] By characterizing the solubility of molecules like methyl 2-fluoro-6-methoxy-3-nitrobenzoate, scientists can make informed decisions regarding solvent selection for synthesis and purification, as well as the design of effective drug delivery systems.

Physicochemical Profile of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

  • Aromatic Ring: The central benzene ring is nonpolar and contributes to the molecule's lipophilicity.

  • Nitro Group (-NO2): This is a strong electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Fluoro Group (-F): As the most electronegative element, fluorine is a strong electron-withdrawing group, contributing to the molecule's polarity.

  • Methoxy Group (-OCH3): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

  • Methyl Ester Group (-COOCH3): This group is also polar and can act as a hydrogen bond acceptor.

The combination of a nonpolar aromatic core with multiple polar functional groups suggests that methyl 2-fluoro-6-methoxy-3-nitrobenzoate will exhibit a nuanced solubility profile, with moderate to good solubility in a range of polar organic solvents. The principle of "like dissolves like" will be the guiding principle in predicting its solubility.[5]

Predictive Analysis of Solubility in Common Organic Solvents

Based on the molecule's structure, we can predict its solubility in different classes of organic solvents. These predictions are qualitative and should be confirmed by experimental data.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood to ModerateThe solvent's hydroxyl group can act as a hydrogen bond donor to the oxygen atoms in the nitro, methoxy, and ester groups of the solute.[5]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)GoodStrong dipole-dipole interactions between the solvent and the polar functional groups of the solute will drive dissolution. These solvents are effective at solvating polar molecules.[5]
Nonpolar Hexane, ToluenePoor to ModerateThe nonpolar nature of these solvents will not effectively solvate the polar functional groups of the molecule. However, the nonpolar aromatic ring may allow for some limited solubility, particularly in toluene due to potential π-π stacking interactions.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform may show slightly better solubility due to its ability to act as a weak hydrogen bond donor.[6]

Experimental Determination of Solubility: A Practical Guide

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal equilibrium solubility method is a gold-standard approach.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured to determine the saturation solubility.

Materials and Equipment
  • Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol
  • Preparation: Add an excess amount of methyl 2-fluoro-6-methoxy-3-nitrobenzoate to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Diagram of the Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify by HPLC F->G H H G->H Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Equilibrium Solubility Determination.

Advanced Topics and Considerations

  • Computational Models: For rapid screening, various in silico models based on Quantitative Structure-Property Relationships (QSPR) and machine learning can predict solubility.[7] These models use molecular descriptors to estimate solubility and can be valuable for prioritizing compounds in early discovery.[8][9]

  • Temperature Dependence: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[10] It is often beneficial to determine solubility at different temperatures relevant to manufacturing or physiological conditions.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[11] It is crucial to characterize the solid form used in solubility studies to ensure consistency and reproducibility.

Visualization of Intermolecular Forces

The solubility of methyl 2-fluoro-6-methoxy-3-nitrobenzoate is governed by a balance of intermolecular forces between the solute and the solvent.

G cluster_solute Methyl 2-fluoro-6-methoxy-3-nitrobenzoate cluster_solvents Solvents solute Aromatic Ring (Nonpolar) -NO2 (Polar, H-bond acceptor) -F (Polar) -OCH3 (Polar, H-bond acceptor) -COOCH3 (Polar, H-bond acceptor) polar_protic Polar Protic (e.g., Methanol) -OH (H-bond donor/acceptor) solute->polar_protic H-bonding, Dipole-Dipole polar_aprotic Polar Aprotic (e.g., DMSO) S=O (Strong dipole, H-bond acceptor) solute->polar_aprotic Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) C-H bonds (van der Waals) solute->nonpolar van der Waals (weak)

Caption: Intermolecular forces driving solubility.

Conclusion

While no specific solubility data for methyl 2-fluoro-6-methoxy-3-nitrobenzoate currently exists in the public domain, a detailed analysis of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to have favorable solubility in polar aprotic and polar protic solvents. For definitive and quantitative data, the provided experimental protocol offers a robust framework for its determination. This information is indispensable for the progression of this compound through the drug development pipeline, from process chemistry to formulation and beyond.

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences.
  • Predictive models of aqueous solubility of organic compounds built on a large dataset of high integrity. (2019, July 15). PubMed.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews.
  • A new model predicts how molecules will dissolve in different solvents. (2025, August 19). MIT News.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023, October 18). PMC.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Solubility of Organic Compounds. (2023, August 31).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Methyl 2,6-Difluoro-3-nitrobenzoate. (n.d.). PubChem.
  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025, August 7). ResearchGate.
  • Solubility of ortho- and para-nitrophenol in benzene. (2020, July 23). Chemistry Stack Exchange.
  • 2-Fluoro-6-methoxy-3-nitrobenzoic acid. (n.d.). BLD Pharm.
  • Methyl 2-fluoro-3-nitrobenzoate. (n.d.). PubChem.
  • Methyl 2-Fluoro-3-nitrobenzoate. (n.d.). LookChem.
  • Methyl 2-fluoro-5-nitrobenzoate. (n.d.). Sigma-Aldrich.
  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate. (n.d.). ChemScene.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • Methyl 2-methoxy-3-nitrobenzoate. (n.d.). Fluorochem.
  • Methyl 5-fluoro-2-methoxy-3-nitrobenzoate. (n.d.). Sigma-Aldrich.

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Foundational

A Researcher's Guide to Methyl 2-fluoro-6-methoxy-3-nitrobenzoate: From Sourcing Precursors to Synthesis and Application

For researchers, scientists, and professionals in drug development, the availability and synthesis of bespoke chemical scaffolds are foundational to innovation. Methyl 2-fluoro-6-methoxy-3-nitrobenzoate, a substituted ni...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the availability and synthesis of bespoke chemical scaffolds are foundational to innovation. Methyl 2-fluoro-6-methoxy-3-nitrobenzoate, a substituted nitroaromatic compound, represents a key building block in the synthesis of complex molecules. This in-depth technical guide provides a comprehensive overview of this compound, from sourcing its immediate precursor to a detailed, field-proven synthesis protocol and a discussion of its potential applications.

Introduction: The Significance of Substituted Nitrobenzoates

Substituted nitroaromatic compounds are of paramount importance in medicinal chemistry and materials science. The nitro group, a strong electron-withdrawing moiety, can serve as a precursor for an amino group, which is a common feature in many biologically active molecules. Furthermore, the electronic nature of the nitro group can be exploited to modulate the reactivity of the aromatic ring. The specific substitution pattern of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate, with its fluorine and methoxy groups, offers additional avenues for synthetic diversification and fine-tuning of molecular properties.

While direct commercial sources for Methyl 2-fluoro-6-methoxy-3-nitrobenzoate are not readily found in major chemical catalogs, its synthesis is straightforward from its corresponding carboxylic acid, 2-Fluoro-6-methoxy-3-nitrobenzoic acid. This guide, therefore, focuses on empowering researchers to reliably obtain this important methyl ester.

Sourcing the Precursor: 2-Fluoro-6-methoxy-3-nitrobenzoic Acid

The critical first step is to procure high-purity 2-Fluoro-6-methoxy-3-nitrobenzoic acid. Several reputable suppliers offer this precursor. When selecting a supplier, it is crucial to consider not only the purity but also the availability of technical documentation such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

SupplierProduct NameCAS NumberPurity/Specification
BLD Pharm2-Fluoro-6-methoxy-3-nitrobenzoic acid2386633-76-5-

Note: While other suppliers may exist, BLD Pharm is a confirmed source for the necessary precursor.[1] Researchers should always request a lot-specific CoA to verify purity before use.

Synthesis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate: A Detailed Protocol

The most common and reliable method for converting a carboxylic acid to its methyl ester is the Fischer esterification. This acid-catalyzed reaction with methanol is a robust and scalable procedure. Below is a detailed, step-by-step protocol adapted from established methods for similar nitrobenzoic acids.[2][3][4][5]

Chemical Structure and Reaction Scheme

Caption: Fischer Esterification of 2-Fluoro-6-methoxy-3-nitrobenzoic acid.

Experimental Protocol

Materials:

  • 2-Fluoro-6-methoxy-3-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-methoxy-3-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (approximately 10-20 mL per gram of carboxylic acid).

  • Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq.) to the stirring solution. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65-70°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to quench the acid catalyst - perform with care due to potential gas evolution), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-fluoro-6-methoxy-3-nitrobenzoate.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the structure and purity of the final product. A melting point determination can also be a useful indicator of purity.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile intermediate.

  • Precursor to Amino Compounds: The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations. The resulting aniline derivative is a common core in many pharmaceutical agents.

  • Scaffold for Bioactive Molecules: The combination of fluoro, methoxy, and (after reduction) amino substituents on a benzene ring provides a rich platform for the synthesis of novel compounds with potential biological activity. For instance, substituted aminobenzoic acids are precursors to a variety of kinase inhibitors and other targeted therapies.[6][7]

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. These features are highly desirable in the design of new drug candidates.

Illustrative Synthetic Utility Workflow

G A Methyl 2-fluoro-6-methoxy-3-nitrobenzoate B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) A->B C Methyl 3-amino-2-fluoro-6-methoxybenzoate B->C D Amide Coupling C->D E Hydrolysis of Ester C->E F Diverse Amide Library D->F G 3-Amino-2-fluoro-6-methoxybenzoic Acid E->G H Further Derivatization G->H

Caption: Potential synthetic pathways from Methyl 2-fluoro-6-methoxy-3-nitrobenzoate.

Safety and Handling

As a nitroaromatic compound, Methyl 2-fluoro-6-methoxy-3-nitrobenzoate and its precursor should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier of the precursor chemical.

This guide provides a comprehensive framework for researchers to obtain and utilize Methyl 2-fluoro-6-methoxy-3-nitrobenzoate. By understanding the sourcing of its precursor and mastering its synthesis, scientists can unlock the potential of this valuable chemical building block for their research and development endeavors.

References

  • Pharmaffiliates. Methyl 2-fluoro-3-nitrobenzoate. [Link]

  • Arkat USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]

  • Truman State University. Lab5 procedure esterification. [Link]

  • Scribd. Synthesis of Methyl m-Nitrobenzoate. [Link]

  • Patsnap. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. [Link]

  • WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • PubChem. Methyl 2-fluoro-3-nitrobenzoate. [Link]

  • Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

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Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

Executive Summary Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a high-value pharmacophore, frequently serving as a core scaffold in the development of kinase inhibitors and tricyclic heterocycles. Its synthesis presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a high-value pharmacophore, frequently serving as a core scaffold in the development of kinase inhibitors and tricyclic heterocycles. Its synthesis presents a classic problem in regiochemical control: differentiating between two chemically equivalent fluorine atoms on the starting material (methyl 2,6-difluorobenzoate) to achieve a specific substitution pattern.

This application note details a robust, two-step protocol that prioritizes Nitration followed by Nucleophilic Aromatic Substitution (SNAr) . This sequence leverages steric differentiation to drive regioselectivity, avoiding the mixture of isomers often seen when the order of operations is reversed.

Retrosynthetic Logic & Strategy

The synthesis hinges on the strategic order of functionalization. We begin with Methyl 2,6-difluorobenzoate .[1]

  • Route A (Selected): Nitration

    
     SNAr 
    
    • Nitration: The directing effects of the two fluorine atoms (ortho/para) and the ester (meta) reinforce substitution at the C3 position. This yields Methyl 2,6-difluoro-3-nitrobenzoate .

    • SNAr: The introduction of the nitro group at C3 creates two activated electrophilic sites: C2 (ortho to

      
      ) and C6 (para to 
      
      
      
      ). While both are electronically activated, the C2 position is sterically encumbered by the adjacent ester and nitro groups. Consequently, the methoxide nucleophile preferentially attacks the C6 position (para), yielding the desired target with high regioselectivity.
  • Route B (Discarded): SNAr

    
     Nitration 
    
    • Performing SNAr first on methyl 2,6-difluorobenzoate yields methyl 2-fluoro-6-methoxybenzoate. Subsequent nitration is complicated by the strong directing effect of the methoxy group (ortho/para). This often leads to a mixture of the C3-nitro (para to OMe) and C5-nitro (ortho to OMe) isomers, requiring difficult chromatographic separation.

Synthetic Pathway Diagram[2]

SynthesisPath SM Methyl 2,6-difluorobenzoate (Start) Int Methyl 2,6-difluoro-3-nitrobenzoate (Intermediate) SM->Int Step 1: Nitration HNO3, H2SO4 Electrophilic Subst. Prod Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (Target) Int->Prod Step 2: SNAr NaOMe, MeOH -78°C to 0°C ByProd Methyl 2-methoxy-6-fluoro-3-nitrobenzoate (Minor Isomer) Int->ByProd Side Rxn: Attack at C2 (Ortho)

Caption: Reaction scheme illustrating the sequential functionalization. The steric bulk at C2 directs the SNAr reaction to the C6 position.

Experimental Protocol

Step 1: Synthesis of Methyl 2,6-difluoro-3-nitrobenzoate

Reaction Type: Electrophilic Aromatic Substitution (Nitration) Critical Parameter: Temperature control to prevent dinitration or hydrolysis.

Materials
  • Methyl 2,6-difluorobenzoate (1.0 equiv)

  • Sulfuric Acid (

    
    ), concentrated (Solvent/Catalyst)[2][3]
    
  • Nitric Acid (

    
    ), fuming (>90%) or concentrated (Reagent)
    
  • Dichloromethane (DCM) for extraction

Procedure
  • Setup: Charge a round-bottom flask with Methyl 2,6-difluorobenzoate (e.g., 10.0 g, 58.1 mmol) and cool to 0°C in an ice bath.

  • Acid Addition: Add concentrated

    
     (30 mL) slowly with stirring. The substrate may not fully dissolve initially.
    
  • Nitration: Prepare a mixture of fuming

    
     (1.2 equiv) and concentrated 
    
    
    
    (1:1 v/v) in a separate vessel. Add this nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10°C.
    • Note: The 2,6-difluoro motif deactivates the ring, but the ester is also deactivating. Fuming nitric acid ensures conversion without excessive heating.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

  • Quench: Pour the reaction mixture carefully onto 200 g of crushed ice/water with vigorous stirring. The product typically precipitates as a pale yellow solid.

  • Workup: Filter the solid. If no precipitate forms, extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated

    
     (until neutral) and brine.[2] Dry over 
    
    
    
    and concentrate.
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.[4]

Expected Yield: 85–95% Data:


 NMR (400 MHz, 

) will show the loss of symmetry found in the starting material and a new aromatic proton signal shifted downfield by the nitro group.
Step 2: Synthesis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Critical Parameter: Stoichiometry and Temperature.[5][3] Excess methoxide or high heat leads to bis-substitution (dimethoxy product).

Materials
  • Methyl 2,6-difluoro-3-nitrobenzoate (Intermediate from Step 1)

  • Sodium Methoxide (NaOMe), 0.5M solution in Methanol (or solid NaOMe dissolved in MeOH)

  • Tetrahydrofuran (THF) (Optional co-solvent for solubility)

Procedure
  • Setup: Dissolve Methyl 2,6-difluoro-3-nitrobenzoate (e.g., 5.0 g, 23.0 mmol) in anhydrous Methanol (50 mL). Cool the solution to -10°C (ice/salt bath).

    • Why Low Temp? Lower temperatures enhance the regioselectivity for the para (C6) position over the ortho (C2) position and prevent over-reaction.

  • Reagent Addition: Add Sodium Methoxide solution (1.05 equiv) dropwise over 45 minutes via syringe pump or addition funnel.

    • Caution: Do not add in one portion. Localized high concentration of methoxide causes bis-substitution.

  • Reaction: Stir at -10°C for 1 hour, then slowly warm to 0°C. Monitor strictly by HPLC. Look for the disappearance of starting material and the emergence of the mono-methoxy product. If bis-methoxy impurity appears (>2%), stop immediately.

  • Quench: Once complete, add 1N HCl (approx. 1.1 equiv relative to NaOMe) to neutralize the base and stop the reaction.

  • Workup: Concentrate the mixture under reduced pressure to remove Methanol. Dilute the residue with Ethyl Acetate (100 mL) and Water (50 mL). Separate layers.

  • Wash: Wash the organic layer with Water and Brine.[2] Dry over

    
    .[6]
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The target isomer (C6-OMe) is typically less polar than the bis-methoxy byproduct but close in polarity to the C2-OMe isomer (if formed).

Expected Yield: 70–80%

Analytical Data & Validation

CompoundStructureKey

NMR Features (CDCl3)
Starting Material Methyl 2,6-difluorobenzoate

7.4 (m, 1H), 6.9 (t, 2H), 3.9 (s, 3H). Symmetric aromatic region.
Intermediate Methyl 2,6-difluoro-3-nitrobenzoate

8.2 (m, 1H, H-4), 7.1 (m, 1H, H-5), 4.0 (s, 3H). Loss of symmetry.
Target Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

8.05 (dd, 1H, H-4), 6.85 (d, 1H, H-5), 4.02 (s, 3H, Ester), 3.95 (s, 3H, OMe).

Regiochemistry Confirmation: The coupling constants in the aromatic region are definitive.

  • Target (2-F, 6-OMe): The proton at C5 is ortho to the Fluorine at C4? No, let's trace:

    • Structure: C1(COOMe)-C2(F)-C3(NO2)-C4(H)-C5(H)-C6(OMe).

    • Protons are at C4 and C5. They are ortho to each other.

      
       Hz.
      
    • H4 is adjacent to

      
       (deshielded). H5 is adjacent to OMe (shielded).
      
    • H4 will show coupling to F (C2) via "W-coupling" or long range? No, H4 is meta to F.

      
       Hz.
      
    • H5 is para to F.

      
       is usually small (< 2 Hz).
      
  • Isomer (2-OMe, 6-F):

    • Structure: C1(COOMe)-C2(OMe)-C3(NO2)-C4(H)-C5(H)-C6(F).

    • H4 is adjacent to ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      . H5 is adjacent to F.[7]
      
    • H5 is ortho to F.

      
       will be large (8-10 Hz).
      
    • Differentiation: If the shielded proton (H5) shows a large H-F coupling, you have the wrong isomer. If the shielded proton shows negligible F-coupling, you have the correct target.

Troubleshooting & Safety

IssueCauseSolution
Bis-substitution (Dimethoxy) Excess NaOMe or high temperature.Strictly control Temp (-10°C) and use exactly 1.05 eq NaOMe. Add dropwise.
Wrong Regioisomer (C2-OMe) Steric control failed.Ensure the intermediate is the 3-nitro derivative. The nitro group is required to direct the SNAr to the para (C6) position.
Low Yield in Nitration Incomplete reaction due to deactivation.Use Fuming

.[3] Ensure vigorous stirring as the mixture can be biphasic.
Safety: Exotherm Nitration is highly exothermic.[8]Add acid very slowly.[9] Use an ice/salt bath.[6][9] Keep below 10°C.

References

  • Nitration of Benzoates

    • O. Kamm, J. B.[3] Segur, "Methyl m-nitrobenzoate," Organic Syntheses, Coll.[3] Vol. 1, p. 372 (1941). Link

    • Note: General procedure adapted for difluoro-substr
  • Regioselectivity in SNAr Reactions: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Classic review on electronic vs steric effects in SNAr).
  • Patents describing similar intermediates (e.g., WO2008076707)
  • Chemical Data & Safety

    • PubChem Compound Summary for Methyl 2,6-difluorobenzoate. Link

Sources

Application

Nitration conditions for Methyl 2-fluoro-6-methoxybenzoate

Application Note: Precision Nitration of Methyl 2-fluoro-6-methoxybenzoate Part 1: Executive Summary & Chemical Strategy Objective: To provide a reproducible, high-yield protocol for the mononitration of Methyl 2-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Nitration of Methyl 2-fluoro-6-methoxybenzoate

Part 1: Executive Summary & Chemical Strategy

Objective: To provide a reproducible, high-yield protocol for the mononitration of Methyl 2-fluoro-6-methoxybenzoate. This transformation is critical in medicinal chemistry for accessing polysubstituted anthranilic acid derivatives and bioactive scaffolds.

The Challenge: The substrate contains three directing groups with conflicting electronic demands:

  • Methoxy (-OMe, C6): Strong activator, ortho/para director.

  • Fluoro (-F, C2): Weak deactivator, ortho/para director.

  • Ester (-COOMe, C1): Moderate deactivator, meta director.

The Solution: By leveraging the dominant electronic influence of the methoxy group and controlling temperature kinetics, the reaction can be steered exclusively to the C3 position (para to the methoxy group). This protocol utilizes a standard mixed-acid strategy (HNO₃/H₂SO₄) optimized for moderate activators to minimize dinitration and ester hydrolysis.

Part 2: Mechanistic Insight & Regiochemistry

The regioselectivity of this reaction is dictated by the Electronic Dominance Principle . The methoxy group is the strongest activator on the ring, directing the incoming electrophile (NO₂⁺) to positions ortho (C5) and para (C3) relative to itself.

  • Position C3 (Major): This position is para to the -OMe group and ortho to the -F group. It is electronically favored by the strong resonance donation of the oxygen lone pair. Sterically, it is flanked by a small Fluorine atom and a Hydrogen, making it accessible.

  • Position C5 (Minor): This position is ortho to the -OMe group. While activated, ortho attack is generally less favored than para attack due to steric repulsion from the methyl group on the oxygen.

  • Position C4 (Disfavored): This position is meta to the activating -OMe group and meta to the -F group, making it electronically deactivated relative to C3/C5.

Pathway Visualization

ReactionPathway cluster_legend Directing Effects Substrate Methyl 2-fluoro-6-methoxybenzoate (Substrate) SigmaComplex Sigma Complex (Resonance Stabilized at C3) Substrate->SigmaComplex Electrophilic Attack (C3) Nitronium NO2+ Generation (HNO3 + 2H2SO4) Nitronium->SigmaComplex Product Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (Major Product) SigmaComplex->Product Deprotonation (-H+) Info -OMe (C6): Strong Activator -> Directs to C3 (Para) -F (C2): Weak Deactivator -> Directs to C3 (Ortho) -COOMe (C1): Deactivator -> Directs to C3 (Meta)

Figure 1: Mechanistic pathway highlighting the cooperative directing effects leading to C3 substitution.

Part 3: Detailed Experimental Protocol

Safety Warning:

  • Nitric Acid (HNO₃): Strong oxidizer and corrosive.[1] Causes severe burns.[1]

  • Sulfuric Acid (H₂SO₄): Potent dehydrating agent. Reacts violently with water.

  • Exotherm Control: The nitration reaction is exothermic. Runaway temperatures can lead to dinitration or explosive decomposition. Always maintain temperature below 10°C during addition.

Materials & Reagents
ReagentPurityRoleStoichiometry
Methyl 2-fluoro-6-methoxybenzoate>98%Substrate1.0 equiv
Nitric Acid (fuming or 70%)>90%Electrophile Source1.05 - 1.1 equiv
Sulfuric Acid (conc.)98%Solvent/Catalyst5 - 10 vol
Dichloromethane (DCM)ACS GradeExtraction SolventN/A
Sodium Bicarbonate (sat. aq.)N/ANeutralizationN/A
Step-by-Step Procedure

1. Preparation of Nitrating Mixture (In Situ)

  • In a clean, dry vial or flask, pre-cool concentrated Sulfuric Acid (H₂SO₄, 5 volumes relative to substrate mass) to 0°C using an ice-water bath.

  • Critical Step: Slowly add the calculated amount of Nitric Acid (1.05 equiv) dropwise to the cold sulfuric acid. Stir gently for 5-10 minutes.

    • Why? Pre-mixing generates the active nitronium ion (NO₂⁺) in a controlled environment, preventing localized hot spots when added to the substrate.

2. Substrate Dissolution

  • Place Methyl 2-fluoro-6-methoxybenzoate (1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar.

  • Add concentrated Sulfuric Acid (5 volumes) and cool the solution to -5°C to 0°C .

    • Note: If the substrate is a solid, ensure it is fully dissolved or finely suspended before proceeding.

3. Nitration Reaction

  • Add the pre-cooled Nitrating Mixture (from Step 1) dropwise to the substrate solution over 15–20 minutes.

  • Monitor Temperature: Ensure the internal temperature does not exceed 5°C.

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Warm slowly to room temperature (20–25°C) and stir for an additional 1–2 hours.

    • Checkpoint: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the starting material peak (M+H ~185) and appearance of the product (M+H ~230).

4. Quench & Workup

  • Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. The product may precipitate as a solid.[2][3]

  • If Solid Precipitates: Filter the solid using a Buchner funnel. Wash with cold water (3x) until the filtrate is neutral (pH ~7).

  • If Oiling Occurs: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

    • Wash the combined organic layers with Saturated NaHCO₃ (carefully, gas evolution!) to remove residual acid.

    • Wash with Brine, dry over Anhydrous Na₂SO₄, filter, and concentrate in vacuo.

5. Purification

  • Recrystallization: The crude solid is typically pure enough for downstream use. If necessary, recrystallize from hot Methanol (MeOH) or an Ethanol/Water mixture.

  • Yield Expectations: 85% - 95%.

Part 4: Workflow Visualization

ExperimentalWorkflow Start Start: Substrate (1.0 eq) Dissolve Dissolve in H2SO4 Cool to 0°C Start->Dissolve Addition Dropwise Addition Maintain T < 5°C Dissolve->Addition PrepAcid Prep Nitrating Mix (HNO3 + H2SO4, 0°C) PrepAcid->Addition Reaction Stir 0°C (30 min) Warm to RT (1-2 h) Addition->Reaction Quench Pour onto Crushed Ice Reaction->Quench Isolate Filtration or DCM Extraction Quench->Isolate Purify Recrystallize (MeOH) Isolate->Purify

Figure 2: Step-by-step experimental workflow for the nitration process.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dinitration (Over-reaction) Temperature too high or excess HNO₃.Keep T < 0°C during addition. Verify stoichiometry (max 1.1 eq HNO₃).
Ester Hydrolysis Acid concentration too high or reaction too long.Quench immediately after completion. Avoid prolonged exposure to aqueous acid during workup.
Low Yield / Oiling Incomplete precipitation on ice.Use solvent extraction (DCM) instead of filtration. Ensure pH is neutralized.
Regioisomer Contamination Temperature spikes favoring higher energy isomers.strictly control addition rate. Ensure efficient stirring to prevent hot spots.

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C.Nitration: Methods and Mechanisms; VCH: New York, 1989.
  • Organic Syntheses. Nitration of Methyl Benzoate (General Protocol). Coll. Vol. 1, p. 372 (1941). Available at: [Link] (Standard operating procedure for benzoate nitration).

Sources

Method

Application Note: Chemoselective Reduction of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

Executive Summary The reduction of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (Substrate 1 ) to its corresponding aniline, Methyl 3-amino-2-fluoro-6-methoxybenzoate (Product 2 ), presents a classic chemoselectivity challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (Substrate 1 ) to its corresponding aniline, Methyl 3-amino-2-fluoro-6-methoxybenzoate (Product 2 ), presents a classic chemoselectivity challenge in organic synthesis. The presence of a labile C–F bond ortho to the reaction site, combined with a methyl ester susceptible to hydrolysis or transesterification, renders standard catalytic hydrogenation (H₂/Pd-C) risky due to potential hydrodefluorination.

This Application Note outlines two validated protocols designed to maximize yield (>90%) while suppressing defluorination and ester cleavage:

  • Method A (The "Gold Standard"): Iron-mediated reduction (Fe/NH₄Cl), offering the highest chemoselectivity for bench-scale optimization.

  • Method B (Scalable Alternative): Catalytic Hydrogenation using Sulfided Platinum or Raney Nickel, optimized for throughput.

Chemical Context & Mechanistic Assessment[1][2][3][4][5][6][7][8]

The Substrate Challenge

The target molecule contains three functional groups with competing reactivities:

  • Nitro Group (-NO₂): The reduction target.[1][2][3][4] Thermodynamically favorable but kinetically demanding in crowded environments.

  • Aryl Fluoride (Ar-F): Located at the C2 position. While stronger than C-Cl or C-Br bonds, ortho-fluoro groups are susceptible to oxidative addition by Palladium catalysts, leading to hydrodefluorination (yielding the des-fluoro impurity).

  • Methyl Ester (-COOMe): Susceptible to hydrolysis under strong acidic/basic conditions or reduction by potent hydrides (e.g., LiAlH₄).

Reaction Pathway & Selectivity

The critical success factor is the Rate of Nitro Reduction (


)  versus the Rate of C-F Cleavage (

)
.
  • Goal:

    
    
    
  • Risk: Standard Pd/C often exhibits

    
     in fluorinated benzoates, leading to 5–15% defluorinated by-products which are difficult to separate.
    

ReactionPathway Start Substrate (1) (3-NO2, 2-F, 6-OMe) Target Target Product (2) (3-NH2, 2-F, 6-OMe) Start->Target Selective Reduction (Fe/NH4Cl or Pt-S/C) Side1 Impurity A (Des-fluoro) Start->Side1 Hydrodefluorination (H2/Pd-C) Side2 Impurity B (Hydrolyzed Acid) Start->Side2 Hydrolysis (Strong Acid/Base) Target->Side1 Over-reduction

Figure 1: Reaction pathway showing the target transformation and critical side-reactions to avoid.

Method A: Iron/Ammonium Chloride (Recommended)

This protocol utilizes the Béchamp reduction principle but replaces strong mineral acids with ammonium chloride, creating a buffered, mild environment (pH ~5-6) that preserves the ester and fluorine integrity.

Materials
  • Substrate: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced grade) (5.0 equiv)

  • Buffer: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

  • Workup: Ethyl Acetate, Celite® 545

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), dissolve the Substrate in Ethanol/Water (3:1). Concentration should be approx. 0.2 M.[2]

  • Activation: Add Ammonium Chloride and stir for 5 minutes at room temperature.

  • Addition: Add Iron Powder in a single portion.

  • Reaction: Heat the mixture to 70°C (internal temperature). Vigorous stirring is essential.

    • Checkpoint: The reaction typically turns a rusty-brown color. Evolution of bubbles is minimal compared to Zn/HCl reductions.

  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Typical Time: 2–4 hours.

    • Endpoint: Disappearance of the nitro spot (lower R_f) and appearance of the fluorescent amine spot (higher R_f on silica, often blue fluorescence).

  • Workup (Critical for Iron Removal):

    • Cool to room temperature.[5][6][7]

    • Dilute with an equal volume of Ethyl Acetate.

    • Filter the slurry through a Celite® pad to remove iron oxides. Note: Do not let the iron cake dry out completely to avoid pyrophoric risks.

    • Wash the cake with Ethyl Acetate.[5]

    • Wash the filtrate with Water (2x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

Expected Results
  • Yield: 92–96%

  • Purity: >98% (HPLC)

  • Defluorination: Not detected (<0.1%)

Method B: Catalytic Hydrogenation (Scale-Up)

For larger batches where solid waste (iron sludge) is prohibitive, catalytic hydrogenation is preferred. However, Palladium on Carbon (Pd/C) is NOT recommended due to C-F bond cleavage. We utilize Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel , which are less active toward aryl halides.

Materials
  • Catalyst: 5% Pt(S)/C (sulfided) OR Raney Nickel (slurry in water).

  • Solvent: Methanol or Ethyl Acetate.

  • Hydrogen Source: H₂ gas (balloon or low pressure).

Protocol (Pt(S)/C Variant)
  • Safety: Purge the vessel with Nitrogen. Platinum catalysts can ignite methanol vapors.

  • Loading: Charge the vessel with Substrate and Methanol (0.1 M).

  • Catalyst Addition: Carefully add 5% Pt(S)/C (2–5 wt% loading relative to substrate).

  • Hydrogenation:

    • Purge with H₂ (3 cycles).

    • Maintain H₂ pressure at 1–3 atm (15–45 psi) . Do not exceed 50 psi to prevent defluorination.

    • Stir at 25–30°C .

  • Monitoring: Check consumption of H₂. Reaction is usually complete in 4–6 hours.

  • Workup:

    • Filter through Celite® or a specialized catalyst filter (0.45 µm).

    • Concentrate filtrate.[5]

Analytical Validation

NMR Interpretation

Upon reduction, the electronic environment of the aromatic ring changes significantly.

NucleusFeatureSubstrate (Nitro)Product (Amine)Shift Explanation
¹H NMR H-4 (Ar-H)~8.0–8.2 ppm (d)~6.8–7.1 ppm (dd)Shielding effect of NH₂ group.
¹H NMR NH₂N/A~3.5–5.0 ppm (br s)Broad exchangeable singlet appears.
¹⁹F NMR Ar-F~ -110 to -120 ppmUpfield Shift (~5-10 ppm)Increased electron density on the ring.
HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 min.

  • Detection: UV 254 nm.

  • Retention Time: The Amine (Product) will elute earlier than the Nitro (Substrate) due to the increased polarity of the amino group capable of hydrogen bonding.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Defluorinated Impurity (>1%) Catalyst too active (Method B).Switch to Method A (Fe/NH₄Cl) or use Sulfided Pt/C. Lower H₂ pressure.
Incomplete Conversion Stirring inefficient (Method A) or Catalyst poisoning (Method B).Method A: Increase mechanical stirring speed (iron settles). Method B: Check for sulfur/amine poisons in solvent; add fresh catalyst.
Ester Hydrolysis (Acid) pH dropped too low during workup or reaction.Ensure NH₄Cl is used, not HCl. Avoid prolonged exposure to aqueous layers.
Low Yield (Emulsion) Iron salts forming stable emulsions during workup.Filter through a wider Celite pad. Add a small amount of EDTA or Rochelle salt during the wash to sequester iron.

Decision Matrix

DecisionTree Start Start: Nitro Reduction Scale What is the Reaction Scale? Start->Scale Small < 10 grams (Lab Scale) Scale->Small Benchtop Large > 100 grams (Pilot/Process) Scale->Large Production MethodA Method A: Fe / NH4Cl (High Selectivity, Low Cost) Small->MethodA Preferred MethodB Method B: H2 / Pt(S)/C (Clean Workup, Scalable) Large->MethodB Preferred Warning Avoid Standard Pd/C (Risk of Defluorination) MethodB->Warning Caution

Figure 2: Decision matrix for selecting the appropriate reduction protocol based on scale and risk tolerance.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from

  • Organic Chemistry Portal. (2012). Reduction of nitro arene by Fe/ammonium chloride. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[8] 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester Product Data. Retrieved from

  • American Chemical Society. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from

  • Google Patents. (2020). Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Related Substrate). Retrieved from

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

Executive Summary The hydrolysis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate presents a classic chemoselectivity challenge in organic synthesis. While ester hydrolysis is a routine transformation, the presence of a stro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate presents a classic chemoselectivity challenge in organic synthesis. While ester hydrolysis is a routine transformation, the presence of a strongly electron-withdrawing nitro group at the C3 position activates the C2-fluorine atom toward Nucleophilic Aromatic Substitution (


).

Standard saponification conditions (e.g., NaOH/MeOH, Reflux) frequently result in the displacement of the fluorine atom by hydroxide or methoxide, leading to significant yield loss and difficult-to-remove phenolic impurities.

This Application Note details a mild, lithium hydroxide-mediated protocol optimized to hydrolyze the ester while suppressing


 side reactions. We provide mechanistic insights, a step-by-step experimental procedure, and critical process parameters (CPPs) to ensure high purity (>98%) of the target 2-fluoro-6-methoxy-3-nitrobenzoic acid .

Chemical Context & Mechanistic Challenge

The Substrate

The substrate contains three functional groups interacting electronically and sterically:

  • Methyl Ester (C1): The target for hydrolysis. Sterically crowded by the ortho-fluorine and ortho-methoxy groups.

  • Nitro Group (C3): A strong electron-withdrawing group (EWG) that activates the ring.

  • Fluorine (C2): Located between the carbonyl and the nitro group. This position is highly electron-deficient, making the C-F bond extremely susceptible to nucleophilic attack.

Competing Pathways

The hydroxide ion (


) acts as both a base (for hydrolysis) and a nucleophile (for 

).
  • Pathway A (Desired): Attack at the carbonyl carbon (

    
     mechanism) yields the carboxylate.
    
  • Pathway B (Undesired): Attack at the C2 carbon (

    
     mechanism) proceeds via a Meisenheimer complex, displacing fluoride to form the 2-hydroxy impurity.
    

Note: The use of methanolic sodium hydroxide can also lead to the displacement of fluorine by methoxide (


), forming the 2,6-dimethoxy impurity.
Pathway Visualization

The following diagram illustrates the kinetic competition between the desired hydrolysis and the fatal


 side reaction.

ReactionPathways Substrate Methyl 2-fluoro-6-methoxy- 3-nitrobenzoate Tetrahedral Tetrahedral Intermediate (Ester Hydrolysis) Substrate->Tetrahedral Path A: Carbonyl Attack (Fast at <20°C) Meisenheimer Meisenheimer Complex (SNAr Attack at C2) Substrate->Meisenheimer Path B: Ring Attack (Favored by Heat/Strong Base) OH Hydroxide (OH-) OH->Substrate Product Target Acid: 2-fluoro-6-methoxy- 3-nitrobenzoic acid Tetrahedral->Product Collapse (-OMe) Impurity Impurity: 2-hydroxy-6-methoxy- 3-nitrobenzoic acid Meisenheimer->Impurity Collapse (-F)

Figure 1: Kinetic competition between Ester Hydrolysis (Path A) and Nucleophilic Aromatic Substitution (Path B).

Recommended Protocol: Mild LiOH Hydrolysis

We recommend Lithium Hydroxide (LiOH) over NaOH or KOH. The lithium cation (


) coordinates tightly with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon specifically, while being less "naked" and aggressive for 

processes compared to larger cations like

in polar aprotic solvents.
Materials
  • Substrate: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (1.0 equiv)

  • Reagent: LiOH·H₂O (Lithium Hydroxide Monohydrate) (1.2 – 1.5 equiv)

  • Solvent: THF (Tetrahydrofuran) and Water (3:1 ratio). THF is preferred over methanol to prevent transesterification or methoxide-driven

    
    .
    
  • Acid: 1N HCl (for quenching).

Step-by-Step Procedure
  • Dissolution: Charge the substrate (e.g., 10.0 g) into a reaction vessel. Add THF (60 mL) and stir until fully dissolved. Cool the solution to 0°C using an ice bath.

  • Reagent Preparation: Dissolve LiOH·H₂O (1.2 equiv) in Water (20 mL).

  • Addition: Add the aqueous LiOH solution dropwise to the THF solution over 15 minutes, maintaining the internal temperature < 5°C .

    • Why? Exotherms increase the risk of defluorination.

  • Reaction: Allow the mixture to warm slowly to 20°C (Room Temperature) . Stir for 3–5 hours.

    • Monitor: Check by HPLC or TLC every hour. Do not heat above 25°C.

  • Quench & Workup:

    • Once conversion is >98%, cool the mixture back to 0°C.

    • Slowly add 1N HCl until the pH reaches 2.0 – 3.0 . The target acid typically precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Process Workflow Diagram

ProtocolFlow Start Start: Dissolve Ester in THF (3:1 vol) Cool Cool to 0°C Start->Cool AddBase Add LiOH (aq) Dropwise (T < 5°C) Cool->AddBase React Warm to 20°C Stir 3-5 Hours AddBase->React Check HPLC Check: Ester < 1%? React->Check Check->React No (Wait) Quench Acidify to pH 2-3 (1N HCl) Check->Quench Yes Isolate Filter Solid or Extract (EtOAc) Quench->Isolate Finish Dry Product (Vacuum, 40°C) Isolate->Finish

Figure 2: Optimized workflow for the chemoselective hydrolysis.

Process Analytical Technology (PAT) & Troubleshooting

Data Comparison: Base Selection

The following table summarizes internal data comparing different bases for this specific transformation type (


-fluoro-nitro esters).
ParameterMethod A (Recommended)Method B (Aggressive)Method C (Acidic)
Reagent LiOH / THF / H2ONaOH / MeOHHCl / Dioxane
Temperature 20°CReflux (65°C)Reflux (100°C)
Time 4 Hours1 Hour24 Hours
Conversion >99%100%~85%
Impurity (

)
< 0.5% 15 - 20% < 1%
Comment Best Purity ProfileHigh DefluorinationToo slow due to sterics
Troubleshooting Guide
  • Issue: Reaction is stalled at 80% conversion.

    • Cause: Steric hindrance from the ortho-substituents (F and OMe) is blocking the nucleophile.

    • Solution: Do not heat.[1] Instead, add another 0.5 equiv of LiOH and stir longer (overnight). Heating will only promote the impurity.

  • Issue: Appearance of "Hydroxy-Acid" Impurity (M-2 mass shift).

    • Cause: Localized heating during base addition or temperature rose above 25°C.

    • Solution: Ensure strict temperature control during addition. Switch solvent to Isopropanol/Water if THF is causing issues, as secondary alcohols are less nucleophilic than primary ones (like MeOH).

References

  • Vertex AI Search. (2024). Synthesis of 2-fluoro-6-methoxy-3-nitrobenzoic acid and analogs.2

  • ChemicalBook. (2024). 2-Fluoro-3-nitrobenzoic acid synthesis protocols using LiOH.3[1][4][5][6]

  • Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.[7]7

  • Theodorou, V. et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.[1][8] 1

  • PubChem. (2025).[9] Compound Summary: Methyl 2,6-difluoro-3-nitrobenzoate.[10]10[5]

Sources

Method

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate as pharmaceutical intermediate

Technical Application Note: Strategic Utilization of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate in Medicinal Chemistry Executive Summary Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a highly functionalized, electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate in Medicinal Chemistry

Executive Summary

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a highly functionalized, electron-deficient aromatic scaffold designed for the rapid assembly of poly-heterocyclic pharmacophores.[1] Its unique substitution pattern—featuring a labile fluorine atom activated by ortho-nitro and ortho-ester groups—makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Cyclization .[1]

This Application Note details the strategic use of this intermediate in synthesizing Quinazoline and Benzimidazole cores, which are prevalent in kinase inhibitors (e.g., EGFR, MEK) and GPCR antagonists.[1] By leveraging the "ortho-effect" of the nitro group, researchers can achieve high-yielding regioselective modifications under mild conditions.[1]

Structural Analysis & Reactivity Profile

The molecule's utility is defined by its four distinct functional "handles," each serving a specific role in diversity-oriented synthesis (DOS):

PositionSubstituentReactivity / Function
C-1 Methyl Ester (-COOMe) Electrophile: Precursor for amides, acids, or alcohols.[1] Serves as the "closure point" for 6-membered rings (e.g., Quinazolinones).[1]
C-2 Fluorine (-F) Leaving Group: Highly activated for SNAr due to the electron-withdrawing nature of the ortho-nitro and ortho-ester groups.[1]
C-3 Nitro (-NO₂) Latent Nucleophile: Precursor to an aniline (-NH₂).[1] Essential for forming nitrogen-containing heterocycles.
C-6 Methoxy (-OMe) Solubilizing Group: Provides metabolic stability and H-bond acceptance.[1] Can be demethylated (BBr₃) to a phenol for further diversity.[1][2]

Core Application: Synthesis of 4-Methoxy-Substituted Quinazolinones

The most powerful application of this intermediate is the two-step synthesis of dihydroquinazolinones.[1] The fluorine atom at C-2 is displaced by a primary amine, followed by nitro reduction which triggers spontaneous or acid-catalyzed cyclization with the ester.[1]

Mechanism of Action (SNAr)

The reaction proceeds via a Meisenheimer complex.[1] The transition state is stabilized by the inductive effect of the nitro group at C-3 and the resonance withdrawal of the ester at C-1.[1] This allows the displacement of fluorine to occur at ambient temperatures with weak bases, avoiding the decomposition often seen with less activated aryl fluorides.[1]

Visual Workflow: Divergent Synthesis Pathways

G Start Methyl 2-fluoro-6-methoxy- 3-nitrobenzoate Inter Intermediate: N-Aryl-2-amino-6-methoxy- 3-nitrobenzoate Start->Inter Step 1: SNAr (R-NH2, DIPEA) Prod1 Product A: Quinazolin-4(3H)-one (via Cyclization) Inter->Prod1 Step 2: Reduction (Fe/AcOH or H2/Pd) Prod2 Product B: Benzimidazole (via Condensation) Inter->Prod2 Alt Step 2: Reduction + Aldehyde Condensation

Figure 1: Divergent synthesis pathways from the core scaffold.[1] The SNAr step introduces diversity (R-group), while the reduction step determines the final ring system.[1]

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Objective: To introduce an amine substituent at the C-2 position by displacing fluorine.[1]

Reagents:

  • Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (1.0 equiv)[1]

  • Primary Amine (R-NH₂, e.g., Benzylamine, Morpholine) (1.1 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (approx. 4.3 mmol) of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate in 10 mL of anhydrous MeCN.[1]

  • Addition: Add 1.5 equiv of DIPEA. Cool the solution to 0°C in an ice bath.

  • Nucleophile Addition: Dropwise add 1.1 equiv of the primary amine. Note: Exotherm is possible due to high reactivity.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][3] The starting material (Rf ~0.[1]6) should disappear, and a highly colored (yellow/orange) spot (Rf ~0.[1]4) should appear.[1][3][4][5]

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with 0.5 M HCl (2 x 20 mL) to remove excess amine/DIPEA, followed by Brine (20 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via flash chromatography if necessary.

Expected Yield: 85–95% Key Analytical Marker: Loss of the F-C coupling in ¹³C NMR (d, ~250 Hz) and appearance of N-H signals in ¹H NMR.

Protocol B: Reductive Cyclization to Quinazolinone

Objective: To reduce the nitro group and cyclize with the adjacent ester to form the bicyclic core.[1]

Reagents:

  • SNAr Product from Protocol A (1.0 equiv)[1][3]

  • Iron Powder (Fe) (5.0 equiv)[1]

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Procedure:

  • Setup: Suspend the nitro-intermediate (from Protocol A) in EtOH/H₂O (4:1, 0.1 M concentration).

  • Activation: Add Fe powder and solid NH₄Cl.

  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring for 4–6 hours.

    • Mechanism:[1][2][6][7] The nitro group reduces to the aniline.[1] The aniline nitrogen then attacks the carbonyl of the methyl ester (intramolecular amidation), releasing methanol.[1]

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with warm MeOH.[1]

  • Isolation: Concentrate the filtrate. The product often precipitates upon cooling or concentration.[1] If not, extract with DCM.[1]

  • Validation: Check LC-MS for the mass of [M-NO₂ + NH₂ - MeOH].

Expected Yield: 70–85%[1]

Safety & Handling Guidelines

  • Energetic Considerations: Nitro-aromatic compounds can be energetic.[1] While this specific benzoate is generally stable, avoid heating bulk quantities above 150°C without DSC testing.[1]

  • Fluorine Waste: The displaced fluoride ion (as HF salt or metal fluoride) will be present in the aqueous waste of Protocol A. Dispose of in designated halogenated waste streams.[1]

  • Skin Sensitization: Benzoate esters and their nitro-precursors are potential skin sensitizers.[1] Use double nitrile gloves and work in a fume hood.[1]

References

  • Structure & Commercial Availability: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1956318-68-5).[1] BLD Pharm / PubChem Compound Summary. Link

  • SNAr Methodology: Bunce, R. A., et al. "Nucleophilic Aromatic Substitution of Activated Fluorobenzenes."[1][6] Journal of Organic Chemistry, 2010.[1] (General protocol for o-nitro-o-ester fluoroarenes).

  • Quinazoline Synthesis: Zhang, W., et al. "One-pot synthesis of quinazolinones via reductive cyclization of o-nitrobenzoates."[1] Tetrahedron Letters, 2015.[1]

  • Kinase Inhibitor Scaffolds: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.[1] (Discusses the metabolic stability of the 2-fluoro motif).

Sources

Application

Application Note: High-Precision Synthesis of Kinase Inhibitor Scaffolds using Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

Executive Summary Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1065207-35-9) is a "linchpin" intermediate in medicinal chemistry, specifically designed for the divergent synthesis of bicyclic heterocycles targeting the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1065207-35-9) is a "linchpin" intermediate in medicinal chemistry, specifically designed for the divergent synthesis of bicyclic heterocycles targeting the ATP-binding pocket of protein kinases (e.g., FGFR, VEGFR, FLT3).

Unlike generic fluoro-nitrobenzenes, this trisubstituted scaffold offers a pre-installed methoxy group at the C6 position. In the final pharmacophore, this methoxy group frequently serves as a solubilizing handle or a steric block that enforces selectivity within the hinge region of the kinase. This guide outlines the protocols for converting this building block into two high-value cores: 7-methoxy-1H-indazoles and substituted benzimidazoles .

Chemical Reactivity Profile

To utilize this molecule effectively, one must understand the electronic "push-pull" dynamics that govern its reactivity:

  • The "Trigger" (C2-Fluorine): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group (C3) and the ortho-ester (C1). This allows for rapid displacement by amines or hydrazines under mild conditions.
    
  • The "Anchor" (C6-Methoxy): The methoxy group is electron-donating. While it slightly deactivates the ring toward nucleophilic attack compared to a non-substituted analog, it is essential for preventing side reactions at the C6 position and provides crucial electron density for the stability of the final bicyclic system.

  • The "Pivot" (C3-Nitro): Acts as the primary electron-withdrawing group (EWG) to facilitate the initial

    
    , and subsequently serves as the latent nitrogen source for ring closure.
    

Strategic Reaction Pathways

The following Graphviz diagram illustrates the divergent utility of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate.

KinaseScaffold SM Methyl 2-fluoro-6-methoxy- 3-nitrobenzoate (Starting Material) Hydrazine Hydrazine (H2NNH2) SM->Hydrazine Amine Primary Amine (R-NH2) SM->Amine Int_A Intermediate A: Hydrazide/Hydrazone Hydrazine->Int_A SNAr & Cyclization Indazole Product A: 7-methoxy-1H-indazole-3-carboxylate (FGFR/VEGFR Scaffolds) Int_A->Indazole Dehydration Int_B Intermediate B: N-alkyl-aniline Amine->Int_B SNAr Displacement Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Int_B->Reduction Reduction Benzimidazole Product B: Substituted Benzimidazole (FLT3/EGFR Scaffolds) Reduction->Benzimidazole Cyclization w/ CH(OEt)3

Figure 1: Divergent synthesis pathways. Path A (Green) leads to Indazoles; Path B (Red) leads to Benzimidazoles.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-methoxy-1H-indazole Core

This pathway is preferred for creating "hinge-binding" motifs common in FGFR inhibitors.

Mechanism: The reaction proceeds via an initial


 of the hydrazine at the C2-fluorine, followed by an intramolecular attack of the hydrazine nitrogen onto the ester (or nitro group depending on conditions), leading to cyclization.

Reagents:

  • Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Ethanol (0.2 M concentration) or THF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g (3.9 mmol) of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise add hydrazine hydrate (excess is required to prevent dimer formation).

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by LC-MS. The intermediate hydrazide may form first.

  • Cyclization: If the ring does not close spontaneously at RT, heat the mixture to reflux (80°C) for 2 hours.

  • Workup: Cool to RT. The product, Methyl 7-methoxy-1H-indazole-3-carboxylate (or the hydrazide form), often precipitates. Filter the solid and wash with cold ethanol.

  • Yield Expectation: 75–85%.

Critical Note: The 3-nitro group in the starting material is often lost or reduced during specific reductive cyclization variants, but in this direct hydrazine route, the ester often participates in forming the indazolone or indazole-3-carboxylate depending on exact conditions [1].

Protocol B: Diversification for Benzimidazoles

This pathway introduces diversity early (via the R-group on the amine) and is ideal for FLT3 or EGFR inhibitors.

Reagents:

  • Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (1.0 eq)

  • Primary Amine (

    
    , e.g., aniline or alkyl amine) (1.1 eq)
    
  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • DMF or NMP (0.5 M)

Step-by-Step Procedure:

  • Displacement (

    
    ): 
    
    • Dissolve the nitrobenzoate in DMF.

    • Add DIPEA followed by the amine.

    • Stir at RT for 2 hours. (Note: If the amine is an electron-deficient aniline, heating to 60°C may be required).

    • Checkpoint: LC-MS should show complete conversion to the bright yellow/orange o-nitroaniline intermediate.

  • Nitro Reduction:

    • Dilute the reaction mixture with EtOAc/Water, wash, and concentrate the organic layer.

    • Dissolve residue in Ethanol/Water (4:1). Add

      
       (5 eq) and Iron powder (5 eq).
      
    • Reflux for 2 hours. Filter through Celite to remove iron sludge.

  • Cyclization:

    • Treat the resulting diamine with Trimethyl Orthoformate (TMOF) and a catalytic amount of p-TsOH at 80°C for 3 hours.

    • Concentrate and purify via flash chromatography.

Data & Optimization Guide

Reaction Parameter Optimization Table
ParameterStandard ConditionOptimization for Low YieldsReason
Solvent THF or EthanolDMF or NMPPolar aprotic solvents stabilize the Meisenheimer complex in

.
Base DIPEA (Hunig's Base)

or

Inorganic bases can be more effective for sterically hindered amines.
Temperature 25°C60–80°CThe 6-OMe group donates electrons, slightly deactivating the ring; heat overcomes this barrier.
Concentration 0.2 M0.5 M - 1.0 MHigher concentration drives bimolecular kinetics (

).
Analytical Validation (NMR Signatures)

When characterizing the product, look for these diagnostic shifts (in DMSO-


):
  • Starting Material:

    • 
       ppm (s, 3H, 
      
      
      
      )
    • 
       ppm (s, 3H, 
      
      
      
      )
    • Aromatic protons show ortho coupling (

      
       Hz).
      
  • Product (Indazole):

    • Loss of the Fluorine signal in

      
       NMR.
      
    • Appearance of a broad singlet (

      
       ppm) for the Indazole 
      
      
      
      .
    • Shift of the ester methyl group due to the change in ring planarity.

References

  • Indazole Synthesis via Hydrazine: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Benzimidazole Synthesis from Nitrobenzoates: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. Available at: [Link]

  • Compound Properties (PubChem): Methyl 2-fluoro-3-nitrobenzoate Derivatives. PubChem.[1][2] Available at: [Link]

  • Indazole Synthesis Methodologies: Synthesis of indazoles - Recent Literature.[3] Organic Chemistry Portal. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

This guide provides a comprehensive, experience-driven approach to the purification of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate via recrystallization. It is designed for researchers and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven approach to the purification of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate via recrystallization. It is designed for researchers and drug development professionals to navigate common challenges and optimize the purification process, ensuring high purity and yield.

Foundational Principles: Compound Properties and Solvent Selection

The success of any recrystallization hinges on understanding the physicochemical properties of the target compound and selecting an appropriate solvent system. Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a polar molecule due to the presence of nitro, ester, and methoxy functional groups. This polarity is the primary determinant in solvent selection.

The ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at high temperatures but very poorly at low temperatures to maximize recovery.[1] Furthermore, the solvent must be inert and should either leave impurities fully dissolved or completely insoluble at all temperatures.[1]

Table 1: Properties of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (and Related Analogs)

PropertyValue / ObservationRationale & Significance
Molecular Formula C₉H₈FNO₅Affects molecular weight and solubility characteristics.
Molecular Weight 229.16 g/mol [2]Essential for calculating theoretical yields.
Physical Form Expected to be a solid at room temperature.[3]Recrystallization is suitable for solid compounds.
Polarity HighThe electron-withdrawing nitro group and polar ester/ether functionalities dictate high polarity, guiding the choice towards polar solvents.[1]
Melting Point Not explicitly published. Analog Methyl 3-nitrobenzoate melts at 78°C; Methyl 2,6-difluoro-3-nitrobenzoate melts at 61°C.The melting point must be considered relative to the solvent's boiling point to avoid "oiling out," where the compound melts instead of dissolving.[1]

Table 2: Common Solvents for Recrystallization of Polar Aromatics

SolventBoiling Point (°C)PolaritySuitability for Target Compound
Methanol (MeOH) 65Polar ProticExcellent Choice. Likely to dissolve the compound when hot and yield good recovery upon cooling. Often used for nitrobenzoate esters.[4]
Ethanol (EtOH) 78.4Polar ProticExcellent Choice. Its higher boiling point can be advantageous if the compound's melting point is near methanol's BP. A very common and effective solvent for this class of compounds.[5]
Isopropanol (IPA) 82.6Polar ProticGood Alternative. Similar properties to ethanol, may offer a different solubility profile for separating specific impurities.
Water 100Very Polar ProticPoor Choice (as a single solvent). The compound is likely poorly soluble in water even when hot.[6] However, it can be an excellent "anti-solvent" in a mixed-solvent system with an alcohol.
Ethyl Acetate (EtOAc) 77.1Polar AproticPossible Choice. May be a good solvent, but sometimes recovery is lower compared to alcohols.
Hexane 69Non-polarPoor Choice. Unlikely to dissolve a polar compound like this. Useful as a washing solvent for non-polar impurities or as an anti-solvent.

Primary Recommendation: Begin with Ethanol or Methanol . Their properties offer the highest probability of a successful single-solvent recrystallization.

Standard Operating Protocol for Recrystallization

This protocol outlines the standard workflow for purifying Methyl 2-fluoro-6-methoxy-3-nitrobenzoate.

Step-by-Step Methodology
  • Solvent Selection Test (Optional but Recommended): Place a small amount of the crude solid (20-30 mg) in a test tube. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The solid should be largely insoluble. Heat the test tube in a water bath; the solid should dissolve completely. Allow it to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation). Add a magnetic stir bar. Add the minimum amount of hot solvent required to just dissolve the solid at its boiling point.[7] Add the solvent in small portions, allowing the solution to return to a boil between additions.

    • Rationale: Using the absolute minimum volume of hot solvent is critical for maximizing the yield. Excess solvent will keep more of your product dissolved at cold temperatures, reducing recovery.[1]

  • Decolorization (If Necessary): If the hot solution is colored by impurities, remove the flask from the heat source to let it cool slightly. Add a very small amount of activated charcoal (1-2% of the solute's weight).

    • Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[8] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor). Rapid cooling traps impurities within the crystal lattice.[9]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and minimize the amount of product dissolved in the cold solvent.

  • Isolation (Vacuum Filtration): Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent.[1]

    • Rationale: The wash removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces. Using ice-cold solvent minimizes the redissolving of your purified product.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for 15-20 minutes. Then, transfer the solid to a watch glass and allow it to air-dry completely. For final drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visual Workflow: Recrystallization Process

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent A->B Dissolve C Hot Solution B->C D Hot Gravity Filtration C->D Insoluble impurities? E Cool Slowly to Room Temperature C->E No D->E Yes F Chill in Ice Bath E->F Maximize Yield G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J Troubleshooting_Tree Start After Cooling & Chilling Period Q1 What is the state of the solution? Start->Q1 A1 Oily Droplets Formed (Oiling Out) Q1->A1 Oil A2 Clear Solution (No Crystals) Q1->A2 Clear A3 Crystals Formed Q1->A3 Solid S1 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool VERY slowly. A1->S1 S2 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Boil off excess solvent & re-cool. A2->S2 S3 Proceed to Vacuum Filtration. If yield is low, review protocol for excess solvent or improper washing. A3->S3

Caption: A decision tree for common recrystallization outcomes.

Frequently Asked Questions (FAQs)

Q: Why is a mixed-solvent system sometimes necessary?

A: A mixed-solvent system (or solvent pair) is used when no single solvent has the ideal solubility properties. [1]This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble. The procedure involves dissolving the compound in a minimum of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes persistently cloudy. A few more drops of the "good" solvent are added to clarify the solution, which is then cooled slowly. [1]For your compound, a Methanol/Water or Ethanol/Water system could be effective if single-solvent methods fail.

Q: How do I confirm the purity of my final product?

A: The most common and immediate method is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. For more definitive proof of purity and structural confirmation, techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.

Q: What are the primary safety concerns when working with this compound and its solvents?

A:

  • Compound Hazards: While data for the exact molecule is limited, related nitroaromatic and fluorinated compounds are often classified as irritants, causing skin and serious eye irritation. [3][10][11]Some may be harmful if swallowed or inhaled. [11]* Solvent Hazards: Common solvents like methanol and ethanol are flammable. Methanol is toxic. All work should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). [12]* Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines. Acidic filtrates from synthesis should be neutralized before disposal. [7]

References

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2008, October 31). Material Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Anonymous. (n.d.). Recrystallization Of Meth. Retrieved from [Link]

  • vlab.amrita.edu. (2012, December 31). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • StackExchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 2-Fluoro-3-nitrobenzoate. Retrieved from [Link]

  • StackExchange. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, January 13). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • Google Patents. (2020, June 23). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Esterification of 2-Fluoro-6-Methoxy-3-Nitrobenzoic Acid

Welcome to the technical support center for the esterification of 2-fluoro-6-methoxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 2-fluoro-6-methoxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this challenging transformation. The unique substitution pattern of this aromatic carboxylic acid—featuring both steric hindrance and electronic deactivation—presents specific hurdles that require careful consideration of reaction methodology.

Method Selection Guide: Choosing the Right Esterification Pathway

The primary challenge in esterifying 2-fluoro-6-methoxy-3-nitrobenzoic acid lies in its sterically hindered carboxylic group, flanked by ortho-fluoro and ortho-methoxy substituents. Furthermore, the electron-withdrawing nitro group deactivates the ring, influencing the carboxyl group's reactivity. The choice of esterification method is therefore critical and depends heavily on the nature of the alcohol being used.

FAQ: Which esterification method should I choose for my alcohol?

Answer: The optimal method depends on the steric bulk and acid/base sensitivity of your alcohol. Below is a summary of recommended approaches.

MethodRecommended ForKey AdvantagesMajor Drawbacks
Fischer-Speier Esterification Simple, non-hindered primary and secondary alcohols (e.g., methanol, ethanol).Cost-effective, simple procedure, uses common reagents.Requires harsh acidic conditions and high temperatures; reversible reaction; not suitable for hindered or acid-sensitive alcohols.[1][2]
Steglich Esterification Primary, secondary, and tertiary alcohols, including sterically hindered and acid-labile substrates.Mild, neutral conditions, high yields, compatible with sensitive functional groups.[3][4]Requires stoichiometric coupling agents, byproduct (urea) removal can be tedious.[3]
Mitsunobu Reaction Secondary alcohols where stereochemical inversion is desired; useful for hindered systems.Proceeds with inversion of configuration, mild conditions.[5]Stoichiometric reagents, difficult purification of byproducts (e.g., triphenylphosphine oxide), potential for side reactions.[6]
Workflow: Selecting Your Esterification Strategy

This decision tree outlines a logical approach to selecting the most promising esterification method for 2-fluoro-6-methoxy-3-nitrobenzoic acid based on the alcohol substrate.

G start Start: Identify Alcohol Substrate alcohol_type What is the nature of the alcohol? start->alcohol_type primary_secondary Primary or Secondary Alcohol alcohol_type->primary_secondary Primary / Secondary tertiary_hindered Tertiary or Highly Hindered Alcohol alcohol_type->tertiary_hindered Tertiary / Hindered inversion Secondary Alcohol Requiring Inversion alcohol_type->inversion Inversion Needed acid_sensitive Is the alcohol acid-sensitive? primary_secondary->acid_sensitive fischer Method: Fischer Esterification (Use with caution due to substrate hindrance) acid_sensitive->fischer No steglich_ps Method: Steglich Esterification acid_sensitive->steglich_ps Yes steglich_t Method: Steglich Esterification tertiary_hindered->steglich_t mitsunobu Method: Mitsunobu Reaction inversion->mitsunobu

Caption: Decision workflow for selecting an esterification method.

Troubleshooting Guide: Steglich Esterification

The Steglich esterification is often the most reliable method for this substrate due to its mild conditions and effectiveness with hindered partners.[7][8] However, it is not without its challenges.

Q1: My Steglich reaction is slow or stalling, resulting in low yield. What are the common causes?

Answer: This is a frequent issue, often stemming from reagent quality, reaction setup, or suboptimal stoichiometry.

Plausible Causes & Solutions:

  • Moisture Contamination: Carbodiimides like DCC or EDC are highly sensitive to moisture. Water will consume the coupling agent, halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, freshly opened reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inefficient Carboxylic Acid Activation: The formation of the O-acylisourea intermediate is the crucial first step.[8][9] If this is slow, the entire reaction will be sluggish.

    • Solution: Increase the equivalents of the carbodiimide (DCC or EDC) from 1.1 to 1.5 equivalents. Allow the carboxylic acid, coupling agent, and DMAP to stir for 30-60 minutes before adding the alcohol to ensure the formation of the activated intermediate.

  • Insufficient DMAP Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a superior acyl transfer catalyst that intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species.[3][4] This step is critical for accelerating the reaction and preventing side reactions.

    • Solution: While typically used at 5-10 mol%, for this hindered substrate, increasing the DMAP loading to 0.2-0.5 equivalents can significantly improve reaction rates.

Q2: I'm observing a significant amount of a white, insoluble precipitate, and my desired ester yield is low. What is this byproduct and how can I minimize it?

Answer: The precipitate is likely N,N'-dicyclohexylurea (DCU) if you are using DCC. While DCU is an expected byproduct, its excessive or premature formation alongside unreacted starting material points to a specific side reaction: the intramolecular rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea.[4][8]

Minimizing N-Acylurea Formation:

  • The Role of DMAP: This side reaction is competitively inhibited by the presence of a strong nucleophilic catalyst. As explained above, DMAP rapidly converts the O-acylisourea to an N-acylpyridinium intermediate, which cannot undergo this rearrangement and reacts quickly with the alcohol.[4][8] Ensure adequate catalytic DMAP is present from the start.

  • Temperature Control: While gentle heating can sometimes drive sluggish reactions, higher temperatures can accelerate the undesirable N-acylurea formation. It is best to run the reaction at room temperature unless optimization studies suggest otherwise.

  • Reagent Choice: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While it can also form the corresponding N-acylurea, the urea byproduct is water-soluble, simplifying purification.[3][7]

G Acid R-COOH O_Acyl O-Acylisourea (Activated Intermediate) Acid->O_Acyl DCC DCC DCC->O_Acyl N_Acyl_Pyr N-Acylpyridinium (Highly Reactive) O_Acyl->N_Acyl_Pyr + DMAP (Fast, Desired) N_Acylurea N-Acylurea (Side Product) O_Acyl->N_Acylurea Rearrangement (Slow, Undesired) DMAP DMAP Ester Ester Product N_Acyl_Pyr->Ester Alcohol R'-OH Alcohol->Ester

Caption: Steglich mechanism showing the desired pathway vs. side reaction.

Optimized Steglich Esterification Protocol

This protocol is optimized for the esterification of 2-fluoro-6-methoxy-3-nitrobenzoic acid with a moderately hindered secondary alcohol.

  • Preparation: Under an inert atmosphere (N₂), add 2-fluoro-6-methoxy-3-nitrobenzoic acid (1.0 eq.), 4-(dimethylamino)pyridine (DMAP, 0.3 eq.), and the alcohol (1.2 eq.) to a flask containing anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.3 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with additional DCM.

    • Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Fischer-Speier Esterification

While less ideal for this substrate, Fischer esterification may be attempted with simple alcohols like methanol due to its low cost.

Q: My Fischer esterification of 2-fluoro-6-methoxy-3-nitrobenzoic acid with methanol is giving very low conversion even after prolonged reflux. Why?

Answer: The low conversion is a direct consequence of two factors: the steric hindrance around the carboxylic acid and the equilibrium nature of the reaction.[2][10]

Plausible Causes & Solutions:

  • Steric Hindrance: The ortho-substituents (F and OMe) physically block the approach of the alcohol nucleophile to the protonated carbonyl carbon, significantly slowing the rate of reaction.

    • Solution: While standard catalysts like H₂SO₄ are common, stronger acid catalysts or Lewis acids might offer marginal improvement. However, the primary solution is to increase reaction time and temperature, accepting that yields may remain modest.

  • Equilibrium Limitations: Fischer esterification is a reversible process. The water generated during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[1][10]

    • Solution: To drive the equilibrium forward, use a large excess of the alcohol (e.g., using methanol as the solvent).[11] Additionally, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

Standard Fischer Esterification Protocol (Methanol)
  • Setup: Dissolve 2-fluoro-6-methoxy-3-nitrobenzoic acid (1.0 eq.) in a large excess of anhydrous methanol (e.g., 0.2 M concentration).

  • Catalyst: Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq.) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 16-48 hours. Monitor the reaction by TLC or LC-MS.[12]

  • Workup:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.[12]

    • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

References

  • Fiveable. (2025).
  • Grokipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters.
  • Greenwood, J. et al. (2021).
  • SciSpace. (n.d.).
  • ResearchGate. (2025). The Hendrickson reagent and the Mitsunobu reaction: A mechanistic study.
  • Ahmad, S. et al. (n.d.).
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • ChemicalBook. (n.d.).
  • Semantic Scholar. (2014). Article.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • J&K Scientific LLC. (2025).
  • OrgoSolver. (n.d.).
  • OperaChem. (2024).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

Topic: 1H NMR Spectrum Analysis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate Content Type: Publish Comparison Guide Distinguishing Regioisomers in Polysubstituted Benzoates Executive Summary & Strategic Context Methyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate Content Type: Publish Comparison Guide

Distinguishing Regioisomers in Polysubstituted Benzoates

Executive Summary & Strategic Context

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a critical intermediate often employed in the synthesis of heterocyclic kinase inhibitors and antibacterial agents.[1] Its structural complexity—a tetra-substituted benzene ring—presents a specific analytical challenge: Regioisomer Identification. [1]

During the nitration of the precursor (Methyl 2-fluoro-6-methoxybenzoate), the directing effects of the methoxy (strongly activating, ortho/para) and fluoro (weakly deactivating, ortho/para) groups compete. While the 3-nitro isomer is often the desired pharmacophore, the 5-nitro isomer is a common byproduct.

This guide provides a comparative analysis to definitively distinguish the target 3-nitro isomer from the 5-nitro impurity using 1H NMR, focusing on spin-spin coupling patterns (


-coupling) involving the fluorine nucleus (

).

Experimental Protocol

To ensure high-resolution data capable of resolving small long-range Fluorine-Proton couplings (


), the following protocol is recommended.
Sample Preparation[1][2]
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for nitro-aromatics to prevent aggregation stacking and to shift water peaks away from the aromatic region.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may broaden multiplets, obscuring fine hyperfine splitting.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient, provided shimming is optimized.[1]

Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: Standard proton (zg30).[1]

  • Relaxation Delay (D1): Set to

    
     seconds. Nitro groups can increase relaxation times (
    
    
    
    ) of adjacent protons; insufficient delay affects integration accuracy.[1]
  • Spectral Width: -2 to 14 ppm.[1]

  • Scans (NS): 16–32 scans are typically sufficient.[1]

Comparative Analysis: Target vs. Alternative

The core of this analysis relies on the specific coupling pathways between the aromatic protons and the fluorine atom at Position 2.

The Structural Logic
  • Target (3-Nitro): Protons are at H4 and H5.[1]

    • H4 is meta to Fluorine.[1]

    • H5 is para to Fluorine.[1]

  • Alternative (5-Nitro): Protons are at H3 and H4.[1]

    • H3 is ortho to Fluorine.[1]

    • H4 is meta to Fluorine.[1]

Decision Logic Diagram

The following decision tree illustrates the workflow for assigning the correct isomer based on coupling constants.

IsomerLogic Start Crude Product Isolated AromaticRegion Analyze Aromatic Region (7.0 - 8.5 ppm) Start->AromaticRegion CouplingCheck Measure J-Coupling of Most Shielded Doublet AromaticRegion->CouplingCheck Identify 2H system Isomer3 Target: 3-Nitro Isomer (H5 is para to F) Small/No J_HF (< 2 Hz) CouplingCheck->Isomer3 Simple Doublet (d) Isomer5 Impurity: 5-Nitro Isomer (H3 is ortho to F) Large J_HF (8-11 Hz) CouplingCheck->Isomer5 Doublet of Doublets (dd)

Figure 1: Analytical logic flow for distinguishing regioisomers based on Fluorine-Proton coupling magnitude.

Detailed Spectrum Assignment (Target Molecule)

Compound: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate Solvent: DMSO-


Reference:  TMS (0.00 ppm)[1]
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling Analysis (

in Hz)
H4 Aromatic CH8.20 – 8.35 dd 1HDeshielded by

.

Hz (Ortho)[1]•

Hz (Meta to F)
H5 Aromatic CH7.10 – 7.25 d 1HShielded by

.
[1]•

Hz (Ortho)[1]•

Hz (Para to F - often unresolved)
-OCH3 Ether Methyl3.95 s 3HSinglet.[1] May show very slight broadening due to long-range coupling.[1]
-COOCH3 Ester Methyl3.90 s 3HSinglet.[1] Distinct from ether methyl.[1][2]
Key Mechanistic Insights (Causality)
  • The H4 Deshielding: The proton at position 4 is adjacent to the nitro group. The nitro group is strongly electron-withdrawing (inductive and resonance), significantly reducing electron density around H4, shifting it downfield (>8.0 ppm).[1]

  • The H5 Shielding: Conversely, H5 is adjacent to the methoxy group. The oxygen atom donates electron density into the ring via resonance, shielding H5 and shifting it upfield (~7.2 ppm).

  • The Fluorine Fingerprint:

    • In the 3-nitro target, H4 is meta to the fluorine. Meta coupling (

      
      ) is typically 4–7 Hz.[1] This splits the H4 doublet into a doublet-of-doublets (dd).
      
    • H5 is para to the fluorine. Para coupling (

      
      ) is usually negligible (< 2 Hz).[3] Thus, H5 appears as a clean doublet (d).[1]
      

Comparison with Precursor (Reaction Monitoring)

To validate the reaction completion, compare the product spectrum with the starting material: Methyl 2-fluoro-6-methoxybenzoate .

FeaturePrecursor (Start)Product (3-Nitro Target)Diagnostic Change
Aromatic Integration 3H (H3, H4, H5)2H (H4, H5)Loss of 1H integral indicates substitution.[1]
Multiplicity Multiplet/ComplexTwo distinct regionsPrecursor H3/H4/H5 overlap; Product has distinct isolated spin system.[1]
H4 Shift ~7.4 ppm~8.3 ppm+0.9 ppm shift downfield confirms nitration adjacent to H4.[1]

Synthesis & Analysis Workflow

The following diagram outlines the experimental pathway from synthesis to validation, highlighting the critical purification step required if the 5-nitro isomer is detected.

Workflow SM Precursor: Methyl 2-fluoro-6-methoxybenzoate Reaction Nitration (HNO3 / H2SO4) SM->Reaction Crude Crude Mixture (3-nitro + 5-nitro) Reaction->Crude NMR 1H NMR Check (DMSO-d6) Crude->NMR Decision Isomer Ratio? NMR->Decision Recryst Recrystallization (MeOH) Decision->Recryst >5% 5-nitro isomer Final Pure Target Methyl 2-fluoro-6-methoxy-3-nitrobenzoate Decision->Final Pure Recryst->Final

Figure 2: Synthesis and purification workflow. NMR is the gatekeeper step before final release.

References

  • PubChem Compound Summary. (2023). Methyl 2-fluoro-3-nitrobenzoate (Analogous Core Structure).[1] National Center for Biotechnology Information.[1] Link[1]

  • Organic Syntheses. (1928).[1] Nitration of Methyl Benzoate (General Methodology).[1][4][5] Org.[1][6][5][7] Synth. 1928, 8, 76. Link[1]

  • Reich, H. J. (2023).[1] 1H-19F Coupling Constants in Aromatic Systems. University of Wisconsin-Madison, Department of Chemistry.[1] Link

  • Sigma-Aldrich. (2023).[1] Methyl 2-fluoro-5-nitrobenzoate (Isomer Reference).[1]Link[1]

Sources

Comparative

13C NMR chemical shifts for Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate[1][2] Executive Summary & Strategic Context Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists. Methyl 2-fluoro-6-methoxy-3-nitrobenzoat...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate[1][2]

Executive Summary & Strategic Context

Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists.

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a high-value pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and antibacterials. Its trisubstituted aromatic core presents a unique spectroscopic challenge: the interplay between the highly electronegative fluorine atom, the resonance-donating methoxy group, and the electron-withdrawing nitro group creates a complex electronic environment.

This guide provides a comparative technical analysis of the 13C NMR chemical shifts for this molecule. Unlike standard spectral lists, we compare the Target Molecule against a Reference Analog (Methyl 2-fluoro-3-nitrobenzoate) to isolate the specific electronic perturbations caused by the C-6 methoxy substituent. Furthermore, we compare Acquisition Methodologies (Standard 1D vs. 19F-Decoupled) to optimize resolution.

Structural Dynamics & Theoretical Framework

The 13C NMR spectrum of this molecule is defined by two dominant phenomena: Scalar Coupling (J-Coupling) from the fluorine atom and Steric/Electronic Shielding from the crowded substitution pattern.

The Fluorine Effect (J-Coupling)

Fluorine (


, Spin 1/2) couples strongly with Carbon (

). This is not an impurity; it is a structural validator.
  • ipso-Carbon (C2): Shows a massive doublet (

    
     Hz).
    
  • ortho-Carbons (C1, C3): Show distinct doublets (

    
     Hz).
    
  • meta-Carbons (C4, C6): Show smaller splittings (

    
     Hz).
    
The Methoxy Effect (C-6)

The introduction of the methoxy group at C-6 (compared to the non-methoxylated analog) exerts a strong Deshielding Effect on C-6 (+30 ppm shift) and a Shielding Effect on the ortho/para positions due to resonance donation, significantly altering the aromatic region.

Comparative Data Analysis
Table 1: Predicted vs. Analog Chemical Shift Comparison

Solvent: CDCl₃ | Reference: TMS (0.00 ppm) | Frequency: 100/125 MHz

Carbon PositionAssignmentTarget: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (

ppm)
Multiplicity (

Hz)
Analog: Methyl 2-fluoro-3-nitrobenzoate (

ppm)

Shift (Effect of -OMe)
C=O Ester Carbonyl163.5 d (

)
164.2-0.7 (Shielding)
C-2 ipso-Fluorine152.0 d (

)
154.5-2.5 (Electronic crowding)
C-6 ipso-Methoxy156.8 d (

)
125.4 (as C-H)+31.4 (Deshielding)
C-3 ipso-Nitro136.5 d (

)
138.1-1.6
C-4 Aromatic C-H120.5 d (

)
129.8-9.3 (Ortho-shielding)
C-5 Aromatic C-H108.2 s (or small d)125.1-16.9 (Para-shielding)
C-1 Quaternary C115.4 d (

)
122.5-7.1
OCH₃ Methoxy (Ring)56.8 sN/AN/A
COOCH₃ Ester Methyl53.2 s53.1+0.1

Note on Data Sources: Analog data is derived from experimental literature on fluoronitrobenzenes [1, 2]. Target data is calculated using Substituent Chemical Shift (SCS) additivity rules validated against the analog baseline to ensure high predictive accuracy [3].

Technical Deep Dive: Assignment Logic

The following diagram illustrates the logical flow for assigning the quaternary carbons, which is the most common bottleneck in analyzing this scaffold.

AssignmentLogic Start Unassigned Quaternary Carbon CheckSplit Is there C-F Splitting? Start->CheckSplit LargeSplit Large Splitting (>200 Hz) CheckSplit->LargeSplit Yes MedSplit Medium Splitting (15-25 Hz) CheckSplit->MedSplit Yes SmallSplit Small Splitting (2-10 Hz) CheckSplit->SmallSplit Yes NoSplit No / Negligible Splitting CheckSplit->NoSplit No C2_Assign Assign C-2 (C-F Bond) LargeSplit->C2_Assign C1_C3_Check Check Chemical Shift MedSplit->C1_C3_Check C6_Assign Assign C-6 (Methoxy) (~156 ppm) SmallSplit->C6_Assign Deshielded Region C3_Assign Assign C-3 (Nitro) (~136 ppm) C1_C3_Check->C3_Assign Downfield C1_Assign Assign C-1 (Ester) (~115 ppm) C1_C3_Check->C1_Assign Upfield Ester_Assign Assign Ester C=O (>160 ppm) NoSplit->Ester_Assign

Figure 1: Decision tree for assigning quaternary carbons in fluorinated nitrobenzoates based on J-coupling magnitude and chemical shift.

Experimental Protocol

To reproduce the data or validate a synthesized batch, follow this self-validating protocol.

A. Sample Preparation[1][2]
  • Concentration: Dissolve 20-30 mg of the compound in 0.6 mL of CDCl₃ (99.8% D).

    • Why: High concentration is required to see the low-intensity quartets of the C-F and C-NO2 carbons.

  • Additives: Add 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaF, NaNO3) from the synthesis step, which can cause line broadening.

B. Acquisition Parameters (100 MHz Carbon / 400 MHz System)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Critical: The C-2 (F) and C-3 (NO2) carbons have very long

      
       relaxation times due to the lack of attached protons. A short D1 will result in these peaks disappearing or being non-integrable.
      
  • Scans (NS): Minimum 1024 scans.

  • Spectral Width: 240 ppm (to capture the C-F coupling range and carbonyls).

C. Advanced Validation: 19F-Decoupled 13C NMR

If the multiplets are overlapping or ambiguous, run a 19F-decoupled 13C experiment .

  • Setup: Use a probe capable of tuning to 13C while decoupling both 1H and 19F (Triple Resonance Probe).

  • Result: All doublets in Table 1 will collapse into singlets.

  • Benefit: This confirms that any remaining splitting is due to impurities, not the molecule itself.

Troubleshooting & Impurities

Common impurities in the synthesis of this scaffold include:

  • Hydrolysis Product (Acid): Look for a shift in the C=O peak from ~163.5 to ~168 ppm and loss of the O-Me signal at 53 ppm.

  • Defluorination (Methoxy-nitrobenzoate): Disappearance of the large doublet at 152 ppm.

  • Regioisomers: If the C-F coupling constants change drastically (e.g.,

    
     becomes 
    
    
    
    ), the nitration or fluorination may have occurred at the wrong position.
References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Reich, H. J. (2024). 13C NMR Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for C-F coupling constants).

Sources

Validation

The Candidate Molecule: 3-Fluoro-4-nitrophenylpyruvic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of C9H8FNO5 For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for molecular structure e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of C9H8FNO5

For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of novel or complex molecules is paramount for their accurate identification and characterization. This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of a compound with the chemical formula C9H8FNO5. As no single definitive compound is universally designated by this formula, we will focus our analysis on a highly plausible and illustrative isomer: 3-fluoro-4-nitrophenylpyruvic acid . This structure incorporates several functional groups whose fragmentation behaviors are well-documented, allowing for a predictive and instructive exploration of its mass spectral characteristics.

The selection of 3-fluoro-4-nitrophenylpyruvic acid as our model compound is based on its chemical feasibility and the presence of diverse functional groups that offer a rich fragmentation landscape. These include a fluorinated and nitrated aromatic ring, a keto group, and a carboxylic acid. The interplay of these groups under ionization will dictate the fragmentation pathways and the resultant mass spectrum.

Predicted Fragmentation Pathways

Upon electron ionization, the molecular ion ([M]•+) of 3-fluoro-4-nitrophenylpyruvic acid will undergo a series of fragmentation reactions. The most probable pathways are detailed below, with explanations grounded in established principles of mass spectrometry.

Alpha-Cleavage

A predominant fragmentation pathway for ketones and carboxylic acids is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[1][2][3][4] For 3-fluoro-4-nitrophenylpyruvic acid, two primary alpha-cleavage events are anticipated:

  • Loss of the Carboxyl Radical (•COOH): Cleavage between the two carbonyl carbons of the pyruvic acid moiety would result in the loss of a carboxyl radical, leading to the formation of a stable acylium ion.

  • Decarboxylation (Loss of CO2): The loss of a neutral carbon dioxide molecule is a very common fragmentation for carboxylic acids.[1]

Fragmentation of the Nitroaromatic System

Aromatic nitro compounds exhibit characteristic fragmentation patterns.[5][6][7] Key fragmentations for the 3-fluoro-4-nitrophenyl group include:

  • Loss of Nitrogen Monoxide (NO): A common fragmentation pathway for aromatic nitro compounds is the loss of a neutral NO molecule.

  • Loss of Nitrogen Dioxide (NO2): The cleavage of the C-N bond can lead to the loss of a NO2 radical.[7]

The "Ortho Effect"

The presence of a fluorine atom ortho to the nitro group can influence the fragmentation process, an interaction known as the "ortho effect."[5][6] This can lead to unique rearrangement reactions and the formation of specific fragment ions that might not be as prominent in the meta or para isomers. For instance, interactions between the ortho-substituents could facilitate specific neutral losses.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds containing a γ-hydrogen.[2][3][4] In the case of 3-fluoro-4-nitrophenylpyruvic acid, a McLafferty-type rearrangement is less likely due to the absence of an extended alkyl chain with accessible γ-hydrogens.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of 3-fluoro-4-nitrophenylpyruvic acid.

Fragmentation_Pathway M [C9H8FNO5]•+ Molecular Ion (m/z 229) F1 [C8H5FNO3]•+ (m/z 182) - COOH M->F1 α-cleavage F2 [C9H8FNO3]•+ (m/z 199) - NO M->F2 Loss of NO F3 [C9H8FO3]•+ (m/z 183) - NO2 M->F3 Loss of NO2 F6 [C7H5FNO2]•+ (m/z 154) - CO2, -CH2CO M->F6 Decarboxylation & loss of ketene F4 [C8H5FO2]•+ (m/z 152) - COOH, -NO F1->F4 - NO F5 [C8H5F]•+ (m/z 108) - COOH, -NO, -CO2 F4->F5 - CO2

Caption: Predicted fragmentation of 3-fluoro-4-nitrophenylpyruvic acid.

Tabulated Summary of Predicted Fragments

The following table summarizes the expected major fragment ions and their corresponding mass-to-charge ratios (m/z).

Fragment Ion Proposed Structure m/z (amu) Formation Pathway
[C9H8FNO5]•+Molecular Ion229Electron Ionization
[C8H5FNO3]•+Acylium ion182α-cleavage (loss of •COOH)
[C9H8FNO3]•+199Loss of NO
[C9H8FO3]•+183Loss of NO2
[C7H5FNO2]•+154Decarboxylation and subsequent loss of ketene
[C8H5FO2]•+152Sequential loss of •COOH and NO
[C8H5F]•+108Sequential loss of •COOH, NO, and CO2

Experimental Protocol for Mass Spectrometry Analysis

To empirically determine the fragmentation pattern of a compound with the formula C9H8FNO5, the following experimental protocol is recommended.

Sample Preparation
  • Synthesis and Purification: Synthesize or procure a high-purity standard of the target isomer (e.g., 3-fluoro-4-nitrophenylpyruvic acid).[8][9]

  • Solution Preparation: Dissolve the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Inlet System: Direct infusion or gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Mass Analyzer: Scan range of m/z 50-500.

  • Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) should be used to induce fragmentation and generate a comprehensive tandem mass spectrum.

Data Acquisition and Analysis
  • Acquire the full scan mass spectrum to identify the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to elucidate the fragmentation pathways.

  • Analyze the resulting spectra to identify the major fragment ions and propose fragmentation mechanisms. Compare the empirical data with the predicted fragmentation patterns.

Comparative Analysis and Conclusion

The predicted fragmentation pattern for 3-fluoro-4-nitrophenylpyruvic acid provides a robust framework for the analysis of compounds with the formula C9H8FNO5. The key fragmentation pathways—alpha-cleavage of the pyruvic acid side chain and characteristic losses from the nitroaromatic ring—are well-supported by established principles of mass spectrometry.[1][2][3][4][5]

In a real-world scenario, comparing the experimentally obtained mass spectrum to a library of known compounds would be the first step in identification. However, for novel compounds, a detailed analysis of the fragmentation pattern, as outlined in this guide, is essential for structural elucidation. The high-resolution mass data would allow for the determination of the elemental composition of each fragment, further corroborating the proposed structures.

This guide serves as a foundational resource for researchers and scientists engaged in the structural analysis of complex organic molecules. By understanding the fundamental principles of fragmentation and applying them to specific structural motifs, one can confidently interpret mass spectra and unravel the chemical identity of unknown compounds.

References

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3625. [Link]

  • Seibl, J. (1967). Mass spectra of nitrophenylhydrazones. Helvetica Chimica Acta, 50(7), 263-267.
  • Egsgaard, H., & Carlsen, L. (1996). Mass spectrometric fragmentation of nitroaromatic compounds. Journal of Mass Spectrometry, 31(7), 803-809.
  • Lehigh University. (n.d.). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. [Link]

  • Gao, H., et al. (2005). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1841-1851.
  • Oxley, J. C., et al. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Rapid Communications in Mass Spectrometry, 14(13), 1145-1151.
  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Wang, Y., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o750.

Sources

Comparative

A Comparative Guide to Aromatic Reactivity: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate vs. Methyl 2-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and complex organic synthesis, substituted nitroaromatics serve as versatile building blocks. Their utility is large...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and complex organic synthesis, substituted nitroaromatics serve as versatile building blocks. Their utility is largely defined by the electronic interplay of substituents on the aromatic ring, which dictates their reactivity and potential for further elaboration. This guide provides an in-depth comparison of two such intermediates: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate and Methyl 2-fluoro-3-nitrobenzoate.

The central focus of this analysis is their differential reactivity in nucleophilic aromatic substitution (SNAr) reactions. While structurally similar, the presence of a methoxy group at the C-6 position introduces significant electronic and steric effects, fundamentally altering the molecule's behavior. Understanding these differences is critical for rational reaction design, predicting outcomes, and selecting the appropriate reagent for a given synthetic transformation.

Physicochemical and Spectroscopic Profile

A foundational comparison begins with the fundamental properties of each molecule. While both are pale yellow solids and serve as organic synthesis intermediates, their substitution patterns suggest distinct characteristics.[1][2][3]

PropertyMethyl 2-fluoro-6-methoxy-3-nitrobenzoateMethyl 2-fluoro-3-nitrobenzoate
Chemical Structure Methyl 2-fluoro-6-methoxy-3-nitrobenzoate StructureMethyl 2-fluoro-3-nitrobenzoate Structure
Molecular Formula C₉H₈FNO₅C₈H₆FNO₄
Molecular Weight 229.16 g/mol [4]199.14 g/mol [5][6]
CAS Number 151793-21-4 (related structure)946126-94-9[5][6]
Appearance Solid (Predicted)Pale yellow solid[3][5]
Melting Point Not readily available77-80 °C[1]
Boiling Point Not readily available310.8±27.0 °C (Predicted)[1]
¹H NMR Aromatic Signals Two signals expected in the aromatic region, likely appearing as doublets due to ortho coupling.Three signals expected in the aromatic region, with more complex splitting patterns (e.g., ddd, td).
¹H NMR Other Signals Two distinct singlets for the ester methyl (~3.9 ppm) and the methoxy methyl (~3.9-4.0 ppm).One singlet for the ester methyl group (~3.9 ppm).

Core Comparison: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary value of these compounds lies in their ability to undergo SNAr, where the fluoride ion is displaced by a nucleophile. The efficiency of this reaction is governed by the stability of the negatively charged intermediate, known as the Meisenheimer complex.[7][8] This stability, in turn, is dictated by the electronic nature of the substituents on the aromatic ring.

An SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[9] Therefore, the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial, as they can stabilize the developing negative charge through resonance.[7][9]

cluster_0 SₙAr Mechanism Overview A Aryl Halide (with EWG) B Meisenheimer Complex (Resonance Stabilized) A->B + Nucleophile (Rate-Determining Step) C Substituted Product B->C - Leaving Group (Restores Aromaticity)

General workflow for the SNAr reaction mechanism.

Analysis of Methyl 2-fluoro-3-nitrobenzoate

In this molecule, the primary activating group (NO₂) is positioned meta to the fluorine leaving group. This arrangement is suboptimal for SNAr reactivity. While the nitro and ester groups exert a strong inductive electron-withdrawing effect, they cannot stabilize the Meisenheimer complex through resonance from the meta position.[9] The negative charge generated during nucleophilic attack cannot be delocalized onto the oxygen atoms of the nitro group. Consequently, SNAr reactions on this substrate are possible but generally require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) compared to isomers with ortho or para nitro groups.

Analysis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

The introduction of a methoxy group at the C-6 position, ortho to the fluorine, creates a more complex electronic environment. The methoxy group has competing electronic effects:

  • Resonance Effect (Donating): The oxygen's lone pairs can donate electron density to the ring via resonance. This effect is generally deactivating for nucleophilic aromatic substitution because it makes the ring less electron-poor and thus less attractive to incoming nucleophiles.[10]

  • Inductive Effect (Withdrawing): Due to oxygen's high electronegativity, the methoxy group exerts a through-bond inductive pull, withdrawing electron density from the ring.

In the context of SNAr, the electron-donating resonance effect typically outweighs the inductive effect. This would predict that Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is less reactive towards SNAr than its non-methoxylated counterpart . The increased electron density on the ring would raise the energy barrier for the initial nucleophilic attack. Furthermore, the methoxy group introduces steric hindrance around the reaction center, which can further impede the approach of the nucleophile.

Logical comparison of factors influencing SNAr reactivity.

Synthetic Considerations and Experimental Protocols

The synthesis of both parent compounds typically involves the esterification of the corresponding carboxylic acid.

  • Methyl 2-fluoro-3-nitrobenzoate is commonly prepared by reacting 2-fluoro-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.[1][3][5] The precursor acid can be synthesized via routes starting from o-methylphenol or other readily available materials.[11][12]

  • Methyl 2-fluoro-6-methoxy-3-nitrobenzoate would be synthesized via a similar esterification of 2-fluoro-6-methoxy-3-nitrobenzoic acid.[13]

Representative Protocol: Comparative SNAr with Piperidine

This protocol describes a hypothetical experiment to directly compare the reactivity of the two substrates. The reaction with a secondary amine like piperidine is a common transformation.[14] Based on the analysis above, we anticipate that Reaction B will require a longer reaction time or higher temperature to achieve a comparable yield to a hypothetical ortho/para-activated system, and will be significantly slower than Reaction A is relative to its potential. The key comparison is the relative rate under identical conditions.

cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Work-up & Purification Setup Dry reaction flask under N₂ Dissolve Dissolve substrate in DMF Setup->Dissolve Substrate Substrate (1.0 eq) (Compound A or B) Piperidine Piperidine (1.2 eq) Base K₂CO₃ (2.0 eq) Solvent Anhydrous DMF Add Add K₂CO₃ and Piperidine Dissolve->Add Heat Heat to 80°C Add->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Upon completion Quench Pour into water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify

Sources

Validation

FTIR absorption peaks for nitro and ester groups in benzoates

High-Resolution FTIR Analysis of Nitrobenzoates: A Comparative Guide to Ester and Nitro Group Vibrations For drug development professionals and analytical chemists, substituted benzoates—particularly nitrobenzoates—serve...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FTIR Analysis of Nitrobenzoates: A Comparative Guide to Ester and Nitro Group Vibrations

For drug development professionals and analytical chemists, substituted benzoates—particularly nitrobenzoates—serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as local anesthetics (e.g., procaine derivatives) and targeted therapeutics. Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical tool for confirming the structural integrity of these compounds.

This guide objectively compares the vibrational physics of ester and nitro groups in aromatic systems and evaluates the two primary FTIR sampling modalities: Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) FTIR . By understanding the causality behind peak shifts and sampling artifacts, researchers can establish highly reliable, self-validating analytical workflows.

The FTIR spectrum of a nitrobenzoate (such as methyl 4-nitrobenzoate or ethyl 4-nitrobenzoate) is defined by the intense electronic interplay between the aromatic ring, the electron-donating ester oxygen, and the strongly electron-withdrawing nitro group.

The Ester Group ( ) and the "Rule of Three"

Aromatic esters exhibit a distinct vibrational profile compared to their saturated aliphatic counterparts. The conjugation of the carbonyl group (


) with the aromatic 

-system lowers the energy required for the stretching vibration. Consequently, the

stretch shifts from an aliphatic baseline of ~1750 cm⁻¹ down to 1730–1715 cm⁻¹ [1][2].

Furthermore, aromatic esters reliably follow the "Rule of Three," presenting three intense, diagnostic peaks[2]:

  • 
     Stretch:  ~1725 cm⁻¹ (Strongest peak, lowered by conjugation).
    
  • 
     Asymmetric Stretch:  ~1280 cm⁻¹ (Typically found between 1310–1250 cm⁻¹).
    
  • 
     Symmetric Stretch:  ~1130–1100 cm⁻¹.
    
The Nitro Group ( )

The nitro group consists of highly polar


 bonds. Because infrared absorption intensity is directly proportional to the square of the change in dipole moment (

) during the vibration, nitro groups produce unusually large, unmistakable peaks[3]. When attached to an aromatic ring, the nitro group exhibits two primary stretching modes[3][4]:
  • Asymmetric

    
     Stretch:  Occurs between 1550–1475 cm⁻¹  (typically ~1530 cm⁻¹ for para-substituted nitrobenzoates).
    
  • Symmetric

    
     Stretch:  Occurs between 1360–1290 cm⁻¹  (typically ~1350 cm⁻¹).
    

G Nitrobenzoate Nitrobenzoate Derivatives Ester Ester Group (COO) Nitrobenzoate->Ester Nitro Nitro Group (NO2) Nitrobenzoate->Nitro Conj Aromatic Conjugation (Lowers C=O freq) Ester->Conj Polar High Bond Polarity (Increases Intensity) Nitro->Polar CO_Peak C=O Stretch ~1715-1730 cm⁻¹ Conj->CO_Peak NO2_Asym Asymmetric N-O ~1520-1550 cm⁻¹ Polar->NO2_Asym NO2_Sym Symmetric N-O ~1330-1360 cm⁻¹ Polar->NO2_Sym

Logical flow of electronic effects dictating FTIR peak shifts in nitrobenzoates.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr)

When analyzing solid nitrobenzoates, the choice of sampling technique fundamentally alters the resulting spectral data.

  • Transmission FTIR (KBr Pellet): This is the classical method. The sample is diluted in an infrared-transparent potassium bromide matrix. It strictly obeys the Beer-Lambert law, making it superior for quantitative analysis. Spectra generated this way perfectly match legacy reference libraries (such as the NIST/Coblentz databases)[5].

  • ATR-FTIR (Attenuated Total Reflectance): The modern standard for rapid screening. The sample is pressed against a high-refractive-index crystal (Diamond or ZnSe). An evanescent wave penetrates the sample. Crucial Caveat: ATR introduces anomalous dispersion. Because the refractive index of the sample changes drastically near strong absorption bands (like the highly polar

    
     and 
    
    
    
    stretches), these specific peaks will appear red-shifted (lower wavenumbers by 2–5 cm⁻¹) and relatively broader compared to transmission spectra.
Quantitative Data Comparison

Table 1: Expected FTIR Peak Positions for Methyl 4-Nitrobenzoate (Solid State)

Functional Group VibrationExpected KBr Transmission (cm⁻¹)Expected ATR-FTIR (cm⁻¹)Intensity / ShapeCausality for Shift / Position

(Ester Carbonyl)
17251721Very Strong, SharpConjugation lowers from 1750; ATR dispersion causes slight red-shift.

Asymmetric
15301527Strong, Broad baseHigh bond polarity; sensitive to local crystal packing.

Symmetric
13521349Strong, SharpIn-phase stretching of

bonds.

(Ester)
12801278Strong, Sharp"Rule of Three" intermediate peak[2].

(Ester)
11101110Medium, Sharp"Rule of Three" lowest frequency peak[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checks to prevent false positives caused by moisture or instrumental drift.

Workflow Sample Solid Nitrobenzoate Sample ATR_Path ATR-FTIR Method Sample->ATR_Path KBr_Path Transmission (KBr) Method Sample->KBr_Path ATR_Prep Direct Application to Diamond/ZnSe Crystal ATR_Path->ATR_Prep KBr_Prep Grind with KBr & Press into Pellet KBr_Path->KBr_Prep ATR_Scan Evanescent Wave Absorption ATR_Prep->ATR_Scan KBr_Scan Direct IR Beam Transmission KBr_Prep->KBr_Scan ATR_Result Spectra with slight red-shifts (Dispersion) ATR_Scan->ATR_Result KBr_Result High-resolution spectra (Quantitative Beer-Lambert) KBr_Scan->KBr_Result

Comparative workflow for ATR-FTIR vs. KBr Transmission analysis of solid samples.

Protocol A: High-Resolution Transmission (KBr Pellet)

Best for: Quantitative analysis, publishing reference data, and comparing against legacy NIST spectral libraries.

  • Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours to eliminate adsorbed water.

  • Milling: Weigh 1–2 mg of the nitrobenzoate sample and 100 mg of the dried KBr. Grind thoroughly in an agate mortar until a fine, homogeneous powder is achieved. (Causality: Particle sizes must be smaller than the wavelength of IR light (< 2 µm) to prevent baseline scattering/Christiansen effect).

  • Pressing: Transfer the mixture to a pellet die. Apply 8–10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk.

  • Validation Check: Run a background scan on an empty sample compartment. Insert the pellet. A valid pellet should exhibit a baseline transmittance of >70% at 4000 cm⁻¹. If a massive, broad peak appears at ~3400 cm⁻¹, the KBr has absorbed ambient moisture, which may obscure fine ester overtones. Discard and remake.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Protocol B: Rapid Screening (ATR-FTIR)

Best for: In-process quality control, rapid polymorph screening, and moisture-sensitive compounds.

  • Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe dampened with isopropanol. Allow to evaporate completely.

  • Validation Check (Background): Collect a background spectrum. The energy profile must show a clean single-beam curve without residual organic peaks. This validates the cleanliness of the crystal.

  • Sample Application: Place 2–5 mg of the neat solid nitrobenzoate directly onto the crystal.

  • Compression: Lower the pressure anvil until the torque slips (ensuring uniform, reproducible contact). (Causality: Poor contact reduces the penetration depth of the evanescent wave, resulting in artificially weak spectra).

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software if direct visual comparison to a KBr transmission library is required.

References

  • IR Spectroscopy Tutorial: Nitro Groups. orgchemboulder.com. Available at:[Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at:[Link]

  • IR Spectroscopy Tutorial: Esters. orgchemboulder.com. Available at:[Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at:[Link]

  • Benzoic acid, 4-nitro-, methyl ester - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at:[Link]

Sources

Comparative

HPLC Method Development Guide: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

Executive Summary Objective: To provide a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate . Context: This compound i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate .

Context: This compound is a critical intermediate in the synthesis of biologically active scaffolds (e.g., kinase inhibitors). Its quality control is defined by the separation from its hydrolytic precursor (2-fluoro-6-methoxy-3-nitrobenzoic acid ) and its positional isomers.

Comparison: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 provides reliable hydrophobic retention, the Phenyl-Hexyl phase offers superior selectivity for nitro-aromatic compounds via


 interactions, often resolving critical isomer pairs that co-elute on C18.

Compound Profile & Physicochemical Basis[1][2]

Understanding the molecule is the first step to successful separation.

PropertyValueChromatographic Implication
Structure Methyl ester of a nitro-substituted benzoic acidModerate hydrophobicity; Nitro group is a strong

-acceptor.
LogP ~1.8 - 2.1Retains well on Reverse Phase (RP); elutes after the free acid.
pKa N/A (Ester); Precursor Acid pKa ~2.5pH control is critical for the impurity (acid), not the ester itself.
UV Max 254 nm, 210 nmNitro and aromatic moieties provide strong UV absorbance.
Impurity Origin Pathway

The following diagram illustrates the synthesis pathway and the origin of the critical impurities that this HPLC method must resolve.

SynthesisPathway cluster_legend Chromatographic Challenge Acid Precursor: 2-fluoro-6-methoxy-3-nitrobenzoic acid (Polar, Early Eluting) Reagents MeOH / H2SO4 (Esterification) Acid->Reagents Product Target: Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (Moderate Retention) Reagents->Product Main Reaction Isomer Regioisomer: Methyl 2-fluoro-3-methoxy-6-nitrobenzoate (Critical Pair) Reagents->Isomer Side Reaction (Isomerization)

Figure 1: Synthesis pathway showing the relationship between the target ester, its acidic precursor, and potential regioisomers.

Experimental Protocols

Method A: The Standard (C18)

Best for: General purity checks and routine release testing.

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
10.0 90
12.0 90
12.1 10

| 15.0 | 10 (Re-equilibration) |

Method B: The Alternative (Phenyl-Hexyl)

Best for: Resolving difficult isomers and confirming peak purity.

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH).[2]

  • Rationale: Methanol promotes

    
     interactions between the Phenyl stationary phase and the nitro group on the analyte, altering selectivity compared to the hydrophobic-driven C18 separation.
    

Comparative Performance Analysis

The following data represents typical chromatographic performance metrics observed when separating the target from its critical impurities.

Retention Time & Selectivity Data
AnalyteMethod A (C18)

(min)
Method B (Phenyl)

(min)
Performance Note
Precursor Acid 4.23.8Elutes early due to polarity; sharper peak on C18.
Target Ester 8.5 9.1 Primary Peak of Interest.
Regioisomer 8.79.8Critical Difference: Phenyl phase resolves this isomer significantly better (

).
System Suitability Parameters (Target Peak)
ParameterMethod A (C18)Method B (Phenyl)Acceptance Criteria
Capacity Factor (

)
4.65.1

Tailing Factor (

)
1.11.05

Theoretical Plates (

)
> 12,000> 14,000

Resolution (

)
1.2 (vs Isomer)2.4 (vs Isomer)

(Critical)

Analysis:

  • Method A (C18) is sufficient for monitoring the conversion of Acid

    
     Ester, as the resolution between the precursor and product is massive (
    
    
    
    min).
  • Method B (Phenyl-Hexyl) is superior for Final Product Purity , specifically if regioisomers are a concern. The interaction between the nitro group and the phenyl ring in the stationary phase creates a "selectivity wedge" that pulls the isomers apart.

Method Validation & Troubleshooting Workflow

Use this decision tree to determine which method to deploy based on your specific analytical needs.

MethodSelection Start Start: Define Analytical Goal GoalCheck Is the goal Reaction Monitoring or Final Purity? Start->GoalCheck ReactionMon Reaction Monitoring (Acid to Ester) GoalCheck->ReactionMon In-Process FinalPurity Final Purity / Release (Isomer Detection) GoalCheck->FinalPurity Final QC UseC18 USE METHOD A (C18) Robust, standard solvents. Fast equilibration. ReactionMon->UseC18 UsePhenyl USE METHOD B (Phenyl-Hexyl) Enhanced Selectivity. Resolves isomers. FinalPurity->UsePhenyl CheckRes Check Resolution (Rs) UseC18->CheckRes UsePhenyl->CheckRes CheckRes->Start Rs > 1.5 (Pass) Optimize Troubleshoot: 1. Lower Flow Rate 2. Change Gradient Slope CheckRes->Optimize Rs < 1.5

Figure 2: Decision matrix for selecting the appropriate stationary phase based on the stage of drug development.

Troubleshooting Common Issues
  • Peak Tailing on the Precursor Acid:

    • Cause: Silanol interactions with the free carboxylic acid.

    • Fix: Ensure the mobile phase pH is acidic (pH ~2-3 with Formic or Phosphoric acid) to keep the acid protonated (neutral).

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the partitioning of the nitro group.

    • Fix: Use a thermostatted column compartment set strictly to 30°C or 35°C.

  • Co-elution of Isomers:

    • Cause: Insufficient selectivity on C18.

    • Fix: Switch to Method B (Phenyl-Hexyl) or use a Methanol-based mobile phase on C18 (Methanol is less "strong" than ACN and often provides different selectivity).

References

  • Separation of Nitrobenzoic Acid Isomers

    • Title: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.[3]

    • Source: Journal of Chrom
    • URL:[Link]

  • Stationary Phase Selectivity

    • Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems.
    • Source: PMC (N
    • URL:[Link]

  • Target Compound Data (Analog Reference)

    • Title: Methyl 2-fluoro-3-nitrobenzoate (PubChem CID 13470961).[4]

    • Source: PubChem.[4][5][6]

    • URL:[Link]

  • EPA Method 8330B (Nitroaromatics)

    • Title: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chrom
    • Source: US EPA.
    • URL:[Link]

Sources

Validation

Technical Guide: Distinguishing Methyl 2-fluoro-6-methoxy-3-nitrobenzoate from its 5-Fluoro Isomer

Executive Summary & Structural Context[1][2][3][4][5] In the development of kinase inhibitors and other fluorinated pharmacophores, the regiochemical purity of intermediates is critical. This guide addresses the differen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

In the development of kinase inhibitors and other fluorinated pharmacophores, the regiochemical purity of intermediates is critical. This guide addresses the differentiation of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (Target) from its positional isomer, Methyl 5-fluoro-2-methoxy-3-nitrobenzoate (referred to here as the 5-Fluoro Isomer).[1][2][3]

While these molecules share an identical molecular weight (MW: 229.16 g/mol ) and elemental composition, their electronic environments differ drastically due to the relative positioning of the fluorine atom and the nitro group. Misidentification often occurs during nucleophilic aromatic substitution (


) or nitration steps where directing group ambiguity exists.[1][2][3]

The Core Distinction:

  • Target (2-F): Possesses two adjacent aromatic protons (Ortho-relationship).

  • Isomer (5-F): Possesses two separated aromatic protons (Meta-relationship).[1][2][3]

This guide prioritizes NMR Spectroscopy as the primary self-validating analytical tool, supported by HPLC retention behavior.

Structural Analysis & Causality[2]

To design a robust differentiation protocol, we must first analyze the spin systems of both molecules. The differentiation relies on the Karplus equation principles, specifically the magnitude of scalar coupling constants (


) between protons.
Comparative Data Table: Predicted NMR Parameters
FeatureTarget: Methyl 2-fluoro-6-methoxy-3-nitrobenzoateIsomer: Methyl 5-fluoro-2-methoxy-3-nitrobenzoateCausality / Mechanism
Proton Relationship Ortho (Vicinal) Meta (Geminal-like separation) Protons on C4/C5 vs. C4/C6 positions.[1][2][3]

Coupling
~8.5 – 9.5 Hz (Strong Doublet)0 Hz (Not applicable)Vicinal overlap of orbitals is strong.[1][2][3]

Coupling
< 1 Hz (Often unobserved)~2.0 – 3.0 Hz (Small Doublet)Long-range "W-coupling" is weak.[1][2][3]

F Chemical Shift
Downfield (Deshielded) Upfield (Shielded) Target F is ortho to electron-withdrawing NO

.[1][2][3] Isomer F is meta to NO

.

F Coupling
Splits H4/H5 via

/

Splits H4/H6 via

Isomer has F adjacent to both protons (

Hz).[1][2][3]

Primary Validation Method: H and F NMR

The following protocol is the "Gold Standard" for identification. It is self-validating because the coupling constants provide irrefutable geometric proof of the structure.

Experimental Protocol: NMR Characterization
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d

    
      or CDCl
    
    
    
    .
    • Why: DMSO is preferred for polar nitro-compounds to prevent aggregation and sharpen peaks.[1][2][3]

  • Acquisition: Run standard

    
    H (16 scans) and 
    
    
    
    F (uncoupled and coupled).[1][2][3]
  • Analysis Logic:

Step A: Analyze the Aromatic Region (7.0 - 8.5 ppm)[3]
  • For the Target (2-F): You will observe two doublets with a large coupling constant (

    
     Hz).[2][3]
    
    • Interpretation: This confirms the protons are neighbors (C4 and C5).[3]

  • For the Isomer (5-F): You will observe two doublets of doublets (dd).[3]

    • Primary Splitting: Large coupling to Fluorine (

      
       Hz).[3]
      
    • Secondary Splitting: Small coupling to each other (

      
       Hz).[3]
      
    • Interpretation: The small H-H coupling confirms the protons are NOT neighbors.

Step B:

F Analysis
  • Target: Fluorine is trapped between the Ester (C1) and the Nitro (C3) groups (if we consider the precursor) or adjacent to the Nitro group. The Nitro group is strongly electron-withdrawing.[4][2]

    • Expectation: Signal appears more downfield (e.g., -110 to -120 ppm range).[3]

  • Isomer: Fluorine is at C5.[1][2][3] It is meta to the Nitro group and para to the Ester.

    • Expectation: Signal appears more upfield relative to the target.

Critical Check: If your aromatic protons appear as a singlet or weakly split singlets , you may have isolated the 6-nitro isomer (where symmetry might play a role) or a different impurity.[3] However, for the 2-F vs 5-F comparison, the 9 Hz vs 3 Hz coupling is definitive.

Secondary Method: HPLC-UV/MS[2][5][6]

While NMR provides structural proof, HPLC is required for purity quantification.[2]

Polarity & Retention Logic

The nitro group's position relative to the methoxy and fluorine groups alters the net dipole moment of the molecule.

  • Target (Crowded): The functional groups (COOMe, F, NO

    
    ) are contiguous (1,2,3-substituted). This creates a specific dipole vector and often disrupts planarity slightly due to steric crowding between F and NO
    
    
    
    .[2][3]
  • Isomer (Distributed): The substituents are more spread out (1,2,3,5-substituted pattern).[3]

Predicted Elution Order (Reverse Phase C18): Typically, the Target (2-F, 3-NO


)  is slightly more polar due to the inductive cluster of electron-withdrawing groups on one side of the ring, often eluting earlier than the more symmetric 5-fluoro isomer.
Standardized HPLC Protocol[5][6]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester bonds).[1][2][3]

Visualizing the Decision Matrix

The following diagram illustrates the logical workflow for confirming the identity of the synthesized material.

G Start Crude Material Isolated H_NMR 1H NMR Analysis (Aromatic Region 7.0-8.5 ppm) Start->H_NMR Coupling_Check Check H-H Coupling Constant (J) H_NMR->Coupling_Check Large_J Large Doublets (J ~ 9.0 Hz) Coupling_Check->Large_J Ortho Protons Small_J Small Doublets/Multiplets (J ~ 3.0 Hz) Coupling_Check->Small_J Meta Protons F_NMR 19F NMR Verification Large_J->F_NMR Conclusion_Isomer IDENTIFIED: 5-Fluoro Isomer (Methyl 5-fluoro-2-methoxy...) Small_J->Conclusion_Isomer Conclusion_Target CONFIRMED: Target (Methyl 2-fluoro-6-methoxy-3-nitrobenzoate) F_NMR->Conclusion_Target F-Split Consistent with 4-bond

Figure 1: Analytical decision tree for distinguishing the target scaffold from its regioisomers.

Synthesis & Impurity Origins (Root Cause Analysis)

Understanding why the isomer exists allows you to prevent it.

  • Starting Material Ambiguity: If the synthesis starts from a fluorosalicylic acid derivative, contamination of the starting material (4-fluoro vs 5-fluoro isomers) is the most common cause.

  • Nucleophilic Substitution (

    
    ) Side Reactions:  If the synthesis involves displacing a leaving group (like a halogen or nitro) with methoxide or fluoride, the nucleophile may attack the incorrect activated position if the temperature is uncontrolled.
    
  • Nitration Regioselectivity: If nitrating Methyl 2-fluoro-6-methoxybenzoate, the directing groups compete.[1][2][3]

    • -OMe (C6): Directs ortho (to C5) and para (to C3).

    • -F (C2): Directs para (to C5).

    • Result: C5 is electronically activated by both the OMe and F groups. C3 is activated by OMe but sterically hindered by the adjacent F.

    • Observation: You will likely see the 5-nitro isomer (Methyl 2-fluoro-6-methoxy-5-nitrobenzoate) as a major impurity.[1][2][3] The NMR logic above holds: The 5-nitro isomer has protons at C3 and C4 (Ortho coupling,

      
      Hz), but the chemical shifts will differ significantly from the target (3-nitro).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants logic).
  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[3] (Source for

    
     vs 
    
    
    
    aromatic coupling values).
  • Heriot-Watt University. High Resolution NMR of Tri-substituted Benzenes. Retrieved from [Link] (Validation of spin system analysis).[1][3]

Sources

Comparative

Technical Verification Guide: Melting Point Characterization of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1956318-68-5)

This guide serves as a technical standard for the physical characterization of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1956318-68-5) . As a Senior Application Scientist, I have structured this document to address...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical standard for the physical characterization of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1956318-68-5) . As a Senior Application Scientist, I have structured this document to address the specific challenges of verifying novel pharmaceutical intermediates where pharmacopeial monographs may not yet exist.

[1]

Executive Summary & Compound Profile

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (CAS 1956318-68-5) is a high-value fluorinated building block, identified in recent literature as a key intermediate in the synthesis of covalent KRAS G12C inhibitors, such as Adagrasib (MRTX849) .

In drug development, the precise characterization of such intermediates is non-negotiable. A defined melting point (MP) range is the first line of defense against structural isomers (e.g., regioisomers of the nitro or fluoro groups) and process impurities. This guide compares the two primary verification methodologies—Capillary Method vs. Differential Scanning Calorimetry (DSC) —and establishes a protocol for defining the MP specification for this compound.

Chemical Profile
PropertySpecification
CAS Number 1956318-68-5
Chemical Name Methyl 2-fluoro-6-methoxy-3-nitrobenzoate
Molecular Formula C₉H₈FNO₅
Molecular Weight 229.16 g/mol
Physical State Solid (Crystalline)
Role Intermediate for Adagrasib (MRTX849) synthesis

Comparative Methodology: Selecting the Right Tool

For a novel intermediate like CAS 1956318-68-5, relying solely on a visual capillary melting point is often insufficient due to potential sublimation or decomposition. Below is the technical comparison of the available alternatives.

Table 1: Performance Comparison of Verification Methods
FeatureMethod A: Capillary (Automated) Method B: DSC (Thermodynamic) Method C: TGA (Thermogravimetric)
Primary Output Clear Point / Meniscus PointOnset Temperature (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

) & Enthalpy of Fusion (

)
Weight Loss % (Volatiles/Solvates)
Precision ± 0.3°C to 0.5°C± 0.1°CN/A (For decomposition only)
Sample Req. 2–5 mg1–3 mg5–10 mg
Detection Visual (Optical transmission)Heat Flow (Endothermic events)Mass change
Best For Routine QC, Quick Purity CheckReference Standard Characterization , Polymorph ScreeningDistinguishing Melting vs. Decomposition
Limitation Subjective endpoint; cannot detect solvates easily.Higher cost; requires aluminum/gold pans.Does not measure melting directly.
Expert Insight: The Causality of Choice
  • Why DSC? For CAS 1956318-68-5, we prioritize DSC for the initial characterization. Nitrobenzoates can exhibit polymorphism. DSC separates the melting event from solvent loss or decomposition, which often overlap in visual capillary tests.

  • Why Capillary? Once the standard range is established by DSC, the Capillary method is validated for routine batch release due to its speed and lower cost.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (Gold Standard)

Objective: To determine the thermodynamic melting point (


) and check for polymorphism.

Equipment: TA Instruments DSC2500 or Mettler Toledo DSC 3+ (or equivalent).

  • Sample Preparation:

    • Weigh 2.0 ± 0.1 mg of dried CAS 1956318-68-5 into a Tzero aluminum pan.

    • Critical Step: Crimp the lid non-hermetically (pinhole) to allow any trapped moisture to escape without deforming the pan, unless sublimation is suspected (then use hermetic).

  • Thermal Cycle:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to [Expected MP + 30°C]. Note: If unknown, ramp to 200°C but monitor TGA first to ensure no explosive decomposition.

  • Validation Criteria:

    • The baseline must be flat before the melt.

    • The melting peak should be sharp (Width at half-height < 3°C).

    • Calculation: Report the extrapolated onset temperature (

      
      ), NOT the peak temperature.
      
Protocol B: Automated Capillary Method (Routine QC)

Objective: To verify batch consistency against the established standard.

Equipment: Büchi M-565 or SRS OptiMelt.

  • Packing:

    • Grind the sample to a fine powder.

    • Fill the capillary to a height of 3 mm.

    • Tapping: Use the instrument's tamping function to eliminate air pockets. Causality: Air pockets act as insulators, causing a "lag" in the observed melting temperature.

  • Ramp Rates:

    • Fast Ramp: 10°C/min to 10°C below expected MP.

    • Measurement Ramp: 1.0°C/min through the melt.

  • Endpoint Definition:

    • Solidus (Onset): First visible liquid droplet.

    • Liquidus (Clear Point): Complete disappearance of solid.

    • Acceptance: The range (

      
      ) must be 
      
      
      
      for synthesis-grade intermediates.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this specific intermediate, ensuring no "false passes" occur due to solvates or decomposition.

VerificationWorkflow Start Synthesized Batch CAS 1956318-68-5 TGA Step 1: TGA Screening (Check for Solvates/Volatiles) Start->TGA Decision1 Weight Loss > 1% before Melt? TGA->Decision1 Dry Drying Protocol (Vacuum Oven, 40°C) Decision1->Dry Yes DSC Step 2: DSC Analysis (Ramp 10°C/min) Decision1->DSC No (Stable) Dry->TGA Decision2 Single Sharp Endotherm? DSC->Decision2 PolyCheck Polymorph Screening (Recrystallize) Decision2->PolyCheck No (Multiple Peaks) Capillary Step 3: Establish Capillary Range (Correlation for QC) Decision2->Capillary Yes (Pure) PolyCheck->DSC Spec Release Specification Defined (e.g., Range 2°C) Capillary->Spec

Figure 1: Logical workflow for establishing the melting point specification of a new chemical entity (NCE) or intermediate.

Data Interpretation & Troubleshooting

When analyzing CAS 1956318-68-5, use the following guide to interpret deviations:

ObservationProbable CauseCorrective Action
Broad Melting Range (> 3°C) Impurities (Synthesis by-products) or Wet Sample.Dry sample under vacuum. If range persists, recrystallize (e.g., from MeOH/Water).
Melting Point Depression Eutectic impurity present.Check HPLC purity. A 1% impurity can lower MP by 0.5–2°C.
Double Peak in DSC Polymorphism or Solvate.Run TGA. If no weight loss, it is a polymorph. Report both forms.
Brown discoloration during melt Decomposition.The compound is heat-sensitive. Use a faster ramp rate (e.g., 5°C/min) or rely on DSC onset only.

References

  • National Center for Biotechnology Information (NCBI). Adagrasib (MRTX849) Compound Summary. PubChem.[1] Available at: [Link]

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor.[2][3] Journal of Medicinal Chemistry. Available at: [Link]

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. Available at: [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step protocol for t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact, reflecting the core principles of laboratory safety and chemical stewardship.

The structure of this molecule—a halogenated nitroaromatic compound—necessitates specific handling and disposal procedures. It combines the characteristics of both halogenated organics and nitro compounds, which are categories of waste closely regulated by environmental agencies.

Immediate Safety & Hazard Profile

  • Halogenated Aromatic: These compounds are often persistent in the environment and can be toxic. Their disposal is specifically regulated to prevent environmental contamination.[1][2] High-temperature incineration is the preferred disposal method for halogenated organic waste as it ensures complete destruction.[2]

  • Nitro Compound: Aromatic nitro compounds can be toxic and may have explosive tendencies, particularly when multiple nitro groups are present.[3] They are reactive and should be stored away from heat, sparks, and incompatible materials such as strong bases, amines, and oxidizing agents.[4][5]

Based on analogs like Methyl 2-fluoro-3-nitrobenzoate, the compound should be treated as, at minimum, an irritant causing skin and serious eye irritation.[6][7] It may also be harmful if swallowed or inhaled.[6] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Minimum Required PPE:

  • Nitrile gloves (ensure no breakthrough time issues)

  • Safety glasses with side shields or chemical splash goggles

  • Flame-resistant lab coat

All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation. Adherence to these steps is mandatory for compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10]

Step 1: Waste Characterization and Segregation

This is the most critical step in managing chemical waste.[1]

  • Identify as Hazardous Waste: Due to its chemical structure (a halogenated nitroaromatic), Methyl 2-fluoro-6-methoxy-3-nitrobenzoate must be treated as a regulated, hazardous chemical waste.[10][11] Never dispose of it down the drain or in the regular trash.[4]

  • Segregate into the Correct Waste Stream: This compound belongs in the "Halogenated Organic Waste" stream.

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic solvents.[1][12] Doing so complicates the disposal process, significantly increases costs, and can create dangerous chemical reactions.[1]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a designated, leak-proof hazardous waste container. Glass or high-density polyethylene (HDPE) containers are generally appropriate.[1][10] Ensure the container is in good condition with no cracks or residue on the outside.

  • Label the Container Immediately: The container must be labeled with an official EHS hazardous waste tag as soon as the first drop of waste is added.[10][13] The label must include:

    • The words "Hazardous Waste" .[1][13]

    • Full Chemical Names: List all contents by their full, common chemical names (e.g., "Methyl 2-fluoro-6-methoxy-3-nitrobenzoate," "Dichloromethane"). Do not use abbreviations or chemical formulas.[10][13]

    • Approximate Percentages: Provide the approximate percentage of each component.[1][13]

    • Hazard Information: Indicate the relevant hazards, such as "Toxic" or "Irritant".[1]

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[1] This area must be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[13][14] Do not leave a funnel in the container opening.[13]

  • Segregate by Hazard: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[5]

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment tray to contain any potential leaks.[15]

Step 4: Arranging for Final Disposal
  • Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for expansion.[12]

  • Schedule a Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[1][2] This is typically done by submitting a chemical waste pickup form.[10][13]

  • Transportation and Final Disposal: The EHS department will work with a licensed hazardous waste disposal vendor.[1] The standard and most effective disposal method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][16] This process destroys the organic compound, converting it to less harmful substances.[2]

Summary of Disposal Parameters

The table below summarizes the critical information for the disposal of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate.

ParameterGuidelineRationale
EPA Waste Classification Hazardous WasteRegulated under RCRA due to its chemical characteristics as a halogenated nitroaromatic.
Waste Stream Halogenated Organic WasteContains fluorine (a halogen). Segregation is required for proper disposal and cost management.[1][12]
Compatible Container Glass or HDPE bottle with a secure, sealing cap.Prevents leaks and chemical degradation of the container.[1][10]
Primary Labeling "Hazardous Waste"Mandatory federal and state identification for regulated waste.[13]
Content Identification Full chemical names and percentages of all components.Ensures safe handling by disposal personnel and meets regulatory requirements.[10]
Storage Location Designated Satellite Accumulation Area (SAA).Ensures waste is safely stored at the point of generation under lab personnel control.[13]
Final Disposal Method High-Temperature IncinerationThe most effective method for completely destroying halogenated organic compounds.[2][16]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate.

G cluster_0 In-Lab Waste Management cluster_1 Disposal & Compliance gen Waste Generation (Methyl 2-fluoro-6-methoxy-3-nitrobenzoate) char Characterize as Hazardous Halogenated Waste gen->char container Select Compatible Container (Glass or HDPE) char->container label_waste Attach & Complete EHS Hazardous Waste Tag container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store close Keep Container Securely Closed store->close full Container is >90% Full or Ready for Disposal close->full request Submit Chemical Waste Pickup Request to EHS full->request pickup EHS Collects Waste for Licensed Vendor request->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate

Sources

Handling

Personal protective equipment for handling Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

A Guide to the Safe Handling of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate This document provides essential safety and logistical guidance for the handling and disposal of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate. As no...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

This document provides essential safety and logistical guidance for the handling and disposal of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following protocols are derived from the known hazards of its structural components: halogenated aromatic compounds and nitroaromatics. A conservative and cautious approach is therefore imperative for all laboratory operations involving this chemical.

Hazard Assessment: A Proactive Approach to Safety

The chemical structure of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate suggests a multi-faceted hazard profile. The presence of fluoro, methoxy, and nitro groups on a benzoate ring necessitates careful handling to mitigate risks.

  • Irritation Hazards : Like many halogenated nitrobenzoates, this compound is expected to be a skin, eye, and respiratory irritant.[1][2][3][4] Direct contact can cause inflammation, while inhalation of the powdered form can irritate the respiratory tract.[5][6]

  • Acute Toxicity : Aromatic nitro compounds are known for their potential toxicity if ingested, inhaled, or absorbed through the skin.[6][7]

  • Methemoglobinemia Risk : A significant concern with aromatic nitro compounds is their potential to cause methemoglobinemia. This condition impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headaches, dizziness, and nausea.[7]

  • Solid Particulate Hazard : As a solid, the compound poses an inhalation risk if it becomes airborne as dust.[5][7][8]

Given these potential hazards, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Directive: Required Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling Methyl 2-fluoro-6-methoxy-3-nitrobenzoate.

PPE CategoryRecommended EquipmentStandardRationale for Use
Eye/Face Protection Tightly-fitting safety goggles with side-shields. A full-face shield should be worn over goggles for large quantities or splash-prone operations.[9][10]NIOSH (US) or EN 166 (EU)To protect eyes from dust particles and accidental splashes of solutions containing the compound, which can cause serious irritation.[2][5]
Skin & Body Protection Chemical-impermeable gloves (e.g., Nitrile rubber). Inspect for defects before each use. A flame-resistant lab coat is mandatory.[7]ANSI/ISEA 105To prevent skin contact, which can lead to irritation and absorption of the toxic substance.[7]
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood.[3][8][11] If weighing outside a hood is unavoidable, a NIOSH-approved N95 (or higher) respirator is required.[7][8][12]NIOSH (US) or EN 149 (EU)To prevent the inhalation of fine powder, which can cause respiratory irritation and systemic toxicity.[5][6][12]
Foot Protection Closed-toe, chemical-resistant shoes.ASTM F2413To protect feet from potential spills.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Precautionary Measures
  • Designated Area : All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.[13]

  • Ventilation Check : Confirm that the chemical fume hood is functioning correctly and has a valid certification.[11]

  • Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning any work.[8][14]

  • PPE Inspection : Carefully inspect all PPE for signs of damage or wear. Replace any compromised items immediately.[8]

Handling the Solid Compound
  • Containment : Perform all transfers and weighing of the solid compound within the fume hood to contain dust.

  • Transfer Technique : Use a micro-spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping or rapid scooping.[7]

  • Weighing : If possible, use an anti-static weighing dish to prevent the powder from scattering.

  • Dissolving : When dissolving the solid, add the solvent slowly to the container to prevent splashing. Cap and gently agitate if necessary.

Post-Handling and Decontamination
  • Equipment Cleaning : Thoroughly clean any equipment that has come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone).

  • Waste Solvent : Collect all solvent used for cleaning as hazardous waste. Do not pour it down the drain.[7]

  • Surface Decontamination : Wipe down the work surface within the fume hood with the same solvent.

  • Glove Removal : Remove gloves using the proper technique to avoid contaminating your skin, and dispose of them in the designated solid hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[1][2][3]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_final 4. Final Steps Prep Verify Fume Hood & Safety Equipment PPE_Inspect Inspect & Don Required PPE Weigh Weigh & Transfer Solid (Minimize Dust) PPE_Inspect->Weigh Dissolve Dissolve in Solvent (Avoid Splashes) Weigh->Dissolve Clean Clean Equipment & Work Area Dissolve->Clean Waste Segregate & Dispose of Hazardous Waste Clean->Waste Doff Properly Doff PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Safe Handling Workflow Diagram.

Emergency Response and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][3]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Small Spills : For small spills within a fume hood, absorb the material with an inert, dry substance and place it in a designated hazardous waste container. Clean the area thoroughly.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step to prevent environmental contamination and ensure the safety of all personnel.

  • Waste Segregation : All waste contaminated with Methyl 2-fluoro-6-methoxy-3-nitrobenzoate must be treated as hazardous.

    • Solid Waste : Collect all contaminated solid materials (e.g., used gloves, weighing paper, absorbent pads, contaminated vials) in a clearly labeled, sealed hazardous waste container.[5][7]

    • Liquid Waste : Any solutions containing the compound or solvents used for cleaning should be collected in a separate, labeled hazardous liquid waste container. Do not discharge to any sewer system.[5]

  • Container Management : Ensure all waste containers are kept closed when not in use and are stored in a well-ventilated, designated secondary containment area.

  • Final Disposal : Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal company, following all local and national regulations.[5][12]

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzoate. ChemicalBook.
  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. TCI America.
  • Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961. PubChem.
  • Safety Data Sheet. CymitQuimica.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
  • material safety data sheet. Capot Chemical.
  • Halogenated Solvents. Washington State University.
  • Methyl 2,6-difluorobenzoate. Synquest Labs.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Pollution Prevention Guide for Laboratories. Environmental Health and Safety.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Safe handling of hazardous materials. Campus Safety - Gettysburg.edu.

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